PRGL493
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O2/c1-15-12-13-21(34-15)22-18(14-31(30-22)17-8-4-3-5-9-17)23-28-24(26-16(2)33)29-25-27-19-10-6-7-11-20(19)32(23)25/h3-14,23H,1-2H3,(H2,26,27,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWGOBIYAPLFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C3N=C(NC4=NC5=CC=CC=C5N34)NC(=O)C)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PRGL493: A Technical Whitepaper on its Mechanism of Action in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PRGL493 is a novel small molecule inhibitor targeting Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), an enzyme implicated in the progression and therapeutic resistance of prostate cancer. By selectively inhibiting ACSL4, this compound disrupts key metabolic pathways essential for tumor growth, particularly in aggressive and castration-resistant prostate cancer (CRPC). This document provides an in-depth overview of the mechanism of action of this compound, detailing its effects on cellular signaling, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its activity.
Introduction: The Role of ACSL4 in Prostate Cancer
Acyl-CoA synthetase 4 (ACSL4) is a critical enzyme that catalyzes the conversion of long-chain fatty acids, particularly arachidonic acid, into their metabolically active acyl-CoA form.[1][2][3] In the context of prostate cancer, ACSL4 expression is significantly upregulated in malignant cells compared to benign tissue and is particularly elevated in CRPC.[2] High ACSL4 expression is associated with increased tumor aggressiveness, cell proliferation, migration, and resistance to androgen deprivation therapy (ADT).[2][4]
Notably, an inverse relationship exists between Androgen Receptor (AR) signaling and ACSL4 expression.[4][5] AR can act as a transcriptional repressor of the ACSL4 gene.[4][5] Consequently, when AR signaling is inhibited by therapies like ADT, ACSL4 expression can surge, providing the cancer cells with an alternative metabolic pathway for survival and proliferation, thus contributing to the development of castration resistance.[4] this compound was developed to specifically target this vulnerability.
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct and selective inhibition of ACSL4's enzymatic activity.[1] This inhibition blocks the conversion of arachidonic acid to arachidonoyl-CoA, a crucial step in several downstream pathways.[1][2][3]
The key consequences of ACSL4 inhibition by this compound in prostate cancer are:
-
Inhibition of Steroidogenesis: Prostate cancer cells, especially in the castration-resistant state, can synthesize their own androgens (e.g., testosterone) from cholesterol, a process known as de novo steroidogenesis. ACSL4 activity is essential for this process.[1][2] By inhibiting ACSL4, this compound effectively curtails the tumor's ability to produce its own growth-sustaining androgens.[1]
-
Suppression of Cell Proliferation and Migration: this compound has been shown to inhibit the proliferation and migration of highly aggressive prostate cancer cell lines.[1] This effect is attributed to the disruption of fatty acid metabolism necessary for membrane synthesis and energy production.
-
Sensitization to Chemotherapy: Preclinical studies have demonstrated that this compound can sensitize prostate cancer cells to conventional chemotherapeutic agents like docetaxel.[1] This suggests a potential role for this compound in combination therapies to overcome drug resistance.
Signaling Pathways Modulated by this compound
This compound's inhibition of ACSL4 impacts several critical signaling pathways that drive prostate cancer progression.
As depicted, this compound's targeting of ACSL4 leads to a reduction in arachidonoyl-CoA levels. This has a direct inhibitory effect on de novo steroidogenesis. Furthermore, studies on ACSL4's role suggest connections to other critical cancer pathways. Overexpression of ACSL4 has been shown to increase the phosphorylation of Akt (p-Akt), a key node in a major cell survival pathway.[2] Therefore, inhibition of ACSL4 by this compound is predicted to dampen Akt signaling.
The relationship with the Androgen Receptor is also critical for understanding this compound's application in castration-resistant disease.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified in various assays, demonstrating its potential as a therapeutic agent for prostate cancer.
| Parameter | Cell Line | Value/Effect | Source |
| IC50 (Cell Proliferation) | PC-3 | 27 µM | [1] |
| In Vivo Efficacy (Dose) | PC-3 Xenograft | 250 µg/Kg body weight | [1] |
| Combination Therapy | PC-3 | This compound (10 µM) + Docetaxel (1 nM) | [1] |
| ACSL4 Activity Inhibition | PC-3 | Significant reduction in AA-CoA levels | [1] |
| Steroid Synthesis Inhibition | PC-3 | Significant inhibition | [1] |
Key Experimental Protocols
The following protocols are summaries of the key experiments used to characterize the mechanism of action of this compound in prostate cancer.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. ACSL4 promotes prostate cancer growth, invasion and hormonal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
PRGL493 and ACSL4 Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) has emerged as a critical enzyme in lipid metabolism and a key regulator of ferroptosis, an iron-dependent form of programmed cell death.[1] ACSL4's preferential activation of polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and adrenic acid (AdA), is a rate-limiting step in the biosynthesis of phospholipids (B1166683) susceptible to peroxidation, a central event in ferroptosis.[2] The dysregulation of ACSL4 has been implicated in various pathologies, including cancer, making it a compelling therapeutic target.[3][4]
This technical guide provides an in-depth overview of the inhibition of ACSL4 by the novel inhibitor, PRGL493. It details the mechanism of action, downstream signaling effects, and provides comprehensive experimental protocols for studying this pathway.
This compound: A Novel ACSL4 Inhibitor
This compound was identified through homology modeling and docking-based virtual screening as a potent inhibitor of ACSL4.[3][4] It has been chemically characterized by nuclear magnetic resonance and mass spectroscopy.[3][4] Studies have demonstrated that this compound effectively blocks the conversion of arachidonic acid to arachidonoyl-CoA, thereby inhibiting ACSL4 enzymatic activity in both recombinant enzyme and cellular models.[3][5]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.
| Inhibitor | Assay Type | Target | Cell Line/Enzyme | IC50 Value | Reference |
| This compound | Cell Proliferation | ACSL4 | MDA-MB-231 (Breast Cancer) | 23 µM | [3] |
| This compound | Cell Proliferation | ACSL4 | PC-3 (Prostate Cancer) | 27 µM | [3] |
Table 1: In vitro inhibitory activity of this compound.
| Treatment | Animal Model | Tumor Type | Dosage | Key Findings | Reference |
| This compound | Xenograft Mice | MDA-MB-231 (Breast Cancer) | 250 µg/Kg | Significant inhibition of tumor growth | [6] |
| This compound | Xenograft Mice | PC-3 (Prostate Cancer) | 250 µg/Kg | Significant inhibition of tumor growth | [6] |
Table 2: In vivo efficacy of this compound.
Signaling Pathways
ACSL4-Mediated Ferroptosis Pathway
ACSL4 plays a pivotal role in the execution of ferroptosis. The pathway begins with the ACSL4-catalyzed conversion of long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid, into their corresponding acyl-CoA derivatives. These activated PUFAs are then esterified into phospholipids, primarily phosphatidylethanolamines (PEs), by lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). These PUFA-containing phospholipids are highly susceptible to lipid peroxidation, which can be initiated by iron-dependent enzymes like lipoxygenases (LOXs). The accumulation of lipid peroxides leads to membrane damage and ultimately, ferroptotic cell death.[2]
ACSL4-mediated ferroptosis pathway and this compound inhibition.
Downstream Effects of ACSL4 Inhibition
Inhibition of ACSL4 by this compound has been shown to have several downstream effects beyond the direct prevention of ferroptosis. These include:
-
Inhibition of Steroidogenesis: ACSL4 is highly expressed in steroidogenic tissues and plays a role in steroid synthesis. This compound has been shown to inhibit de novo steroid synthesis in both cell lines and in vivo models.[3]
-
Sensitization to Chemotherapy and Hormonal Therapy: ACSL4 expression has been linked to resistance to various cancer therapies. Inhibition of ACSL4 by this compound has been shown to sensitize breast and prostate cancer cells to chemotherapeutic agents and hormonal treatments.[3][7]
-
Modulation of Cancer-Related Signaling Pathways: In prostate cancer, ACSL4 has been implicated in the regulation of signaling pathways involving p-AKT, lysine-specific demethylase 1 (LSD1), and β-catenin, which are crucial for cell proliferation, migration, and invasion.[8]
Experimental Protocols
In Vitro ACSL4 Enzymatic Activity Assay
This protocol is adapted from methodologies used for the characterization of this compound and measures the formation of radiolabeled arachidonoyl-CoA.[1]
Materials:
-
Recombinant human ACSL4 protein
-
This compound
-
[³H]-Arachidonic Acid ([³H]-AA)
-
Unlabeled Arachidonic Acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Dithiothreitol (DTT)
-
Tris buffer (pH 7.4)
-
Ethyl acetate (B1210297)
-
Scintillation fluid and counter
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing 175 mM Tris (pH 7.4), 8 mM MgCl₂, 5 mM DTT, 10 mM ATP, and 250 µM CoA.
-
Inhibitor Incubation: Add the desired concentrations of this compound (e.g., in a dose-response range from 0.1 µM to 100 µM) or vehicle control (DMSO) to the reaction mixture.
-
Enzyme Addition: Add the recombinant ACSL4 protein to the mixture.
-
Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition and Reaction Initiation: Start the reaction by adding 50 µM arachidonic acid trace-labeled with [³H]-AA (e.g., 0.25 µCi). The final reaction volume should be 100 µl.
-
Reaction Incubation: Incubate the reaction for 10-20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 1 ml of ethyl acetate to extract the unreacted [³H]-AA.
-
Phase Separation: Vortex the tubes and centrifuge to separate the aqueous and organic layers. The [³H]-arachidonoyl-CoA will remain in the aqueous phase.
-
Quantification: Transfer a sample of the aqueous layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for the in vitro ACSL4 enzymatic activity assay.
Cell Proliferation Assay (BrdU Incorporation)
This protocol is based on the BrdU (Bromodeoxyuridine) incorporation assay to measure cell proliferation.[7]
Materials:
-
MDA-MB-231 or PC-3 cells
-
Cell culture medium and supplements
-
This compound
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 or PC-3 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 72 hours.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the culture medium, and add Fixing/Denaturing solution to each well and incubate for 30 minutes.
-
Antibody Incubation: Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Substrate Addition: Wash the wells and add TMB substrate. Incubate until color develops.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound compared to the vehicle-treated control.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a xenograft mouse model.[6]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MDA-MB-231 or PC-3 cells
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest MDA-MB-231 or PC-3 cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[9]
-
Treatment Administration: Administer this compound (e.g., 250 µg/Kg body weight) or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[10]
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of this compound on tumor growth.
Western Blot Analysis for Downstream Signaling
This protocol outlines the general steps for performing a western blot to analyze the expression of proteins in pathways affected by ACSL4 inhibition, such as p-AKT, LSD1, and β-catenin.[11][12][13]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-LSD1, anti-β-catenin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Steroidogenesis Assay
This protocol describes a cell-based assay to measure the effect of this compound on steroid hormone production, typically by measuring progesterone (B1679170) levels.[14][15]
Materials:
-
Steroidogenic cell line (e.g., MA-10 Leydig cells or H295R adrenal cells)
-
Cell culture medium
-
This compound
-
Stimulating agent (e.g., cAMP for MA-10 cells, forskolin (B1673556) for H295R cells)[16]
-
Progesterone ELISA kit
Procedure:
-
Cell Seeding and Treatment: Seed the steroidogenic cells in a multi-well plate. Treat the cells with various concentrations of this compound.
-
Stimulation: Add the appropriate stimulating agent to induce steroidogenesis.
-
Sample Collection: After a defined incubation period, collect the cell culture medium.
-
Hormone Quantification: Measure the concentration of progesterone in the collected medium using a progesterone ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the change in progesterone production in the this compound-treated cells compared to the control cells.
Conclusion
This compound is a promising inhibitor of ACSL4 with demonstrated efficacy in vitro and in vivo. Its ability to modulate the ferroptosis pathway, inhibit steroidogenesis, and sensitize cancer cells to other therapies highlights the therapeutic potential of targeting ACSL4. The experimental protocols provided in this guide offer a framework for researchers to further investigate the this compound-ACSL4 inhibition pathway and its implications in various diseases. Further research into the downstream signaling consequences of ACSL4 inhibition will continue to unveil new therapeutic opportunities.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. linear.es [linear.es]
- 16. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The ACSL4 Inhibitor PRGL493: A Technical Overview of its Biological Activity on Breast Cancer Cells
For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of PRGL493, a novel inhibitor of Acyl-CoA Synthetase 4 (ACSL4), on breast cancer cells. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and relevant experimental workflows. This compound has been identified as a potent agent that blocks cell proliferation and tumor growth in breast cancer models, highlighting its therapeutic potential.[1][2]
Core Mechanism of Action
This compound functions as a selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4), an enzyme crucial for the metabolism of arachidonic acid.[1][3] ACSL4 is implicated in promoting tumor aggressiveness in breast cancer.[1][2][4] By inhibiting ACSL4, this compound blocks the transformation of arachidonic acid into arachidonoyl-CoA, a key step in pathways that regulate tumor cell biology.[1][2] This inhibition leads to a reduction in cancer cell proliferation and migration.[1] Notably, this compound does not appear to inhibit the expression of the ACSL4 protein itself but rather its enzymatic activity.[1]
Caption: this compound inhibits the ACSL4 enzyme, blocking the conversion of Arachidonic Acid to Arachidonoyl-CoA and subsequent pro-tumorigenic signaling.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings regarding its impact on breast cancer cell proliferation and its synergistic effects with common chemotherapeutic agents.
Table 1: Inhibition of Breast Cancer Cell Proliferation by this compound
| Cell Line | Assay Type | IC50 Value | Reference |
| MDA-MB-231 | BrdU Incorporation | 23 µM | [1] |
Table 2: Synergistic Effects of this compound with Chemotherapeutic Drugs in MDA-MB-231 Cells
| Combination Treatment (72h Incubation) | Assay Type | Outcome | Reference |
| This compound (10 µM) + 4-hydroxytamoxifen (B85900) (4-OHTAM, 7.5 µM) | BrdU Incorporation | Sensitizes cells to hormonal treatment. | [1] |
| This compound (10 µM) + Cisplatin (1 µM) | BrdU Incorporation | Sensitizes cells to chemotherapeutic treatment. | [1] |
| This compound (10 µM) + Doxorubicin (0.25 µM) | BrdU Incorporation | Sensitizes cells to chemotherapeutic treatment. | [1] |
| This compound (10 µM) + Paclitaxel (0.1 µM) | BrdU Incorporation | Sensitizes cells to chemotherapeutic treatment. | [1] |
In Vivo Efficacy
In addition to in vitro studies, this compound has demonstrated significant anti-tumor activity in vivo.
Table 3: In Vivo Tumor Growth Inhibition
| Model System | Cell Line Inoculated | Treatment | Outcome | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | MDA-MB-231 | This compound (10 µM or 100 µM) | Inhibition of tumor growth. | [5] |
| Mouse Xenograft | MDA-MB-231 | This compound (250 μg/Kg of body weight) | Reduction in tumor volume. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the biological activity of this compound on breast cancer cells.
Caption: A generalized workflow for assessing the in vitro and in vivo efficacy of this compound on breast cancer cells.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are incubated for a specified period (e.g., 72 hours) with varying concentrations of this compound or a vehicle control.
-
BrdU Labeling: A 10 µM solution of Bromodeoxyuridine (BrdU) is added to the cell culture medium, and cells are incubated for 2-24 hours at 37°C to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured, typically using an acid solution (e.g., 1-2.5 M HCl), to expose the incorporated BrdU.
-
Immunodetection: An anti-BrdU monoclonal antibody is added, followed by a peroxidase-conjugated secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound enzyme.
-
Quantification: The reaction is stopped, and the absorbance is read using a microplate reader to determine the extent of cell proliferation.
Cell Migration Assay (Wound Healing)
This method assesses the ability of a cell population to migrate and close a "wound" or gap created in a confluent monolayer.[6]
-
Cell Seeding: MDA-MB-231 cells are grown in a 6-well plate to form a confluent monolayer.[6]
-
Wound Creation: A sterile pipette tip (e.g., p200) is used to create a linear scratch in the cell monolayer.[6]
-
Treatment: The medium is replaced with fresh medium containing this compound (e.g., 50 µM) or a vehicle control.[1]
-
Imaging: The wound area is photographed at different time points (e.g., 0, 12, and 24 hours) using an inverted microscope.
-
Analysis: The width or area of the wound is measured over time to quantify the rate of cell migration and wound closure. Image analysis software (e.g., ImageJ) can be used for this purpose.[6]
Western Blot for Protein Expression
This technique is used to detect the expression levels of specific proteins, such as ACSL4.
-
Protein Extraction: Cells treated with or without this compound are lysed using a suitable buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard method like the BCA assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[7]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-ACSL4), typically overnight at 4°C.[7] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and exposing the membrane to X-ray film or a digital imaging system.
In Vivo Tumor Growth (Chick Chorioallantoic Membrane - CAM Assay)
The CAM assay provides a rapid and cost-effective in vivo model to study tumor growth and angiogenesis.[2][8][9]
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with appropriate humidity.[8]
-
Windowing: On embryonic day 3, a small window is made in the eggshell to access the CAM.[8]
-
Cell Inoculation: On a later embryonic day (e.g., day 7 or 11), a suspension of breast cancer cells (e.g., 1.5 x 10^6 MDA-MB-231 cells) is mixed with a basement membrane matrix (e.g., Matrigel) and grafted onto the CAM.[8][9][10]
-
Treatment: The developing tumor is treated with this compound (e.g., 10 or 100 µM) or a vehicle control.[5]
-
Tumor Excision and Analysis: At the end of the experiment (e.g., embryonic day 14), the tumors are excised, photographed, and their size (volume or area) is measured to assess the effect of the treatment on tumor growth.[2][8]
Conclusion
This compound demonstrates significant potential as a therapeutic agent for breast cancer, particularly in aggressive, estrogen receptor-negative subtypes where ACSL4 is often overexpressed.[10][11] Its targeted inhibition of ACSL4 leads to a marked reduction in cell proliferation and migration and enhances the efficacy of existing chemo- and hormonal therapies. The experimental protocols detailed herein provide a robust framework for further investigation into the promising anti-cancer properties of this compound and other ACSL4 inhibitors.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells [en.bio-protocol.org]
- 6. Migration Rate Inhibition of Breast Cancer Cells Treated by Caffeic Acid and Caffeic Acid Phenethyl Ester: An In Vitro Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells [bio-protocol.org]
- 9. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Wound-healing assay [bio-protocol.org]
An In-depth Technical Guide on the Role of PRGL493 (Exemplified by Ketoconazole) in Steroidogenesis Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "PRGL493" is not found in publicly available scientific literature. This guide utilizes Ketoconazole (B1673606), a well-characterized steroidogenesis inhibitor, as a functional equivalent to illustrate the principles and data requested. All data and methodologies presented herein pertain to Ketoconazole.
Executive Summary
Steroidogenesis is a critical biological process responsible for the synthesis of all steroid hormones from cholesterol. This pathway is tightly regulated by a series of enzymes, primarily belonging to the cytochrome P450 (CYP) superfamily. Dysregulation of steroidogenesis is implicated in a variety of pathologies, including endocrine cancers, Cushing's syndrome, and hyperandrogenic disorders. Consequently, the inhibition of key steroidogenic enzymes presents a compelling therapeutic strategy. This technical guide provides a comprehensive overview of the role of steroidogenesis inhibitors, using Ketoconazole as a representative agent for the hypothetical "this compound". It details the mechanism of action, quantitative inhibitory data, experimental protocols for assessment, and the signaling pathways involved.
Introduction to Steroidogenesis
The synthesis of steroid hormones is a multi-step process that occurs predominantly in the adrenal glands, gonads, and placenta. The pathway is initiated by the transport of cholesterol into the mitochondria, where it is converted to pregnenolone (B344588) by the cholesterol side-chain cleavage enzyme (CYP11A1). Pregnenolone then serves as the precursor for the synthesis of all other steroid hormones, including progestogens, corticosteroids (glucocorticoids and mineralocorticoids), androgens, and estrogens. A simplified overview of the steroidogenic pathway is presented below.
Mechanism of Action of this compound (as Ketoconazole)
Ketoconazole is a broad-spectrum imidazole (B134444) antifungal agent that also functions as a potent inhibitor of steroidogenesis.[1] Its primary mechanism of action in this context is the inhibition of several cytochrome P450 enzymes that are critical for the synthesis of cortisol and androgens.[2] Ketoconazole is a competitive inhibitor of multiple steroidogenic enzymes.[3]
The principal targets of Ketoconazole in the steroidogenic pathway include:
-
CYP11A1 (Cholesterol side-chain cleavage enzyme): The initial and rate-limiting step in steroidogenesis.
-
CYP17A1 (17α-hydroxylase/17,20-lyase): A key enzyme in the production of both cortisol and androgens.
-
CYP11B1 (11β-hydroxylase): The final enzyme in the cortisol synthesis pathway.
By inhibiting these enzymes, Ketoconazole effectively reduces the production of cortisol and androgens.
Quantitative Data on Inhibitory Activity
The inhibitory potency of Ketoconazole against key steroidogenic enzymes has been quantified in various in vitro systems. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.
Table 1: IC50 Values of Ketoconazole for Human Adrenal Steroidogenic Enzymes
| Enzyme | IC50 (µM) | Experimental System |
| C17,20-desmolase | 2 | Human adrenal tissue slices |
| 16α-hydroxylase | 9 | Human adrenal tissue slices |
| 17α-hydroxylase | 18 | Human adrenal tissue slices |
| 18-hydroxylase | 28 | Human adrenal tissue slices |
| 11β-hydroxylase | 35 | Human adrenal tissue slices |
Data sourced from in vitro studies using human adrenal tissue slices.[4]
Table 2: IC50 Values of Ketoconazole for Rat Ovarian Steroidogenic Enzymes
| Enzyme | IC50 (µM) | Experimental System |
| CYP11A1 | 0.56 | Primary rat ovary cells |
| CYP17A1 (17α-hydroxylase) | 3.36 | Primary rat ovary cells |
| CYP19A1 (Aromatase) | 0.56 | Primary rat ovary cells |
Data sourced from in situ studies with primary rat ovary cells.[5]
Table 3: Inhibitor Constant (Ki) Values of Ketoconazole for Human Adrenal Steroidogenic Enzymes
| Enzyme Activity | Ki (M) | Type of Inhibition |
| 17-hydroxylase | 10-8 | Competitive |
| 17,20-desmolase | 10-8 | Competitive |
| 11-hydroxylase | 10-8 | Competitive |
| 21-hydroxylase | 10-4 | Competitive |
| 3β-hydroxysteroid dehydrogenase/isomerase | 10-4 | Competitive |
Data sourced from kinetic analysis in human adrenal microsomal and mitochondrial suspensions.[3]
Experimental Protocols
The assessment of steroidogenesis inhibition is commonly performed using in vitro cell-based assays. The H295R human adrenocortical carcinoma cell line is a widely accepted model as it expresses all the key enzymes required for steroidogenesis.[6]
H295R Steroidogenesis Assay
This assay is designed to screen for substances that affect the production of testosterone and 17β-estradiol.[7]
Objective: To determine the effect of a test compound on the production of steroid hormones in H295R cells.
Materials:
-
H295R cell line (ATCC® CRL-2128™)
-
Complete growth medium (e.g., DMEM/F12 supplemented with serum and growth factors)
-
Serum-free medium
-
24-well or 96-well cell culture plates
-
Test compound (this compound/Ketoconazole)
-
Positive controls: Forskolin (inducer), Prochloraz (inhibitor)
-
Solvent control (e.g., DMSO)
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo®)
-
Hormone quantification kits (e.g., ELISA, RIA) or LC-MS/MS instrumentation
Procedure:
-
Cell Culture and Plating:
-
Culture H295R cells in T-75 flasks at 37°C with 5% CO₂.
-
Subculture the cells as needed, retaining both adherent and floating viable cells.
-
Seed the cells into 24-well or 96-well plates at a density that allows for logarithmic growth during the exposure period.
-
Incubate for 24 hours to allow for cell attachment.[8]
-
-
Chemical Exposure:
-
After 24 hours, remove the complete growth medium and wash the cells with serum-free medium.
-
Add fresh serum-free medium containing a range of concentrations of the test compound, positive controls, and a solvent control. The final solvent concentration should be consistent across all wells (typically ≤0.1%).[8]
-
Each treatment should be performed in at least triplicate.
-
Incubate the plates for 48 hours at 37°C with 5% CO₂.[8]
-
-
Sample Collection and Cell Viability Assessment:
-
After the 48-hour exposure, collect the cell culture medium from each well for hormone analysis. Store at -80°C until analysis.
-
Immediately after medium collection, assess cell viability in each well using a standard method like the MTT assay. This is crucial to distinguish between specific inhibition of steroidogenesis and general cytotoxicity.
-
-
Hormone Quantification:
-
Quantify the concentrations of key steroid hormones (e.g., testosterone, 17β-estradiol, progesterone, cortisol) in the collected medium. This can be done using ELISA, RIA, or LC-MS/MS for higher specificity and sensitivity.
-
-
Data Analysis:
-
Normalize hormone concentrations to cell viability data.
-
Calculate the percentage of hormone production relative to the solvent control.
-
Determine the IC50 value for the inhibition of each hormone's production.
-
Signaling Pathways in Steroidogenesis and Inhibition
The primary signaling pathway that regulates steroidogenesis is the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. Trophic hormones, such as Adrenocorticotropic hormone (ACTH) in the adrenal glands and Luteinizing hormone (LH) in the gonads, bind to their G-protein coupled receptors, leading to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels. cAMP then activates PKA, which phosphorylates and activates a cascade of downstream targets, including the Steroidogenic Acute Regulatory (StAR) protein and various steroidogenic enzymes.
Ketoconazole's inhibitory action on cytochrome P450 enzymes occurs downstream of cAMP production. Studies have shown that while Ketoconazole can impair ACTH-stimulated cAMP production, the steroidogenic blockade is not bypassed by the addition of dibutyryl cAMP, indicating that the critical inhibitory steps are distal to cAMP signaling.[1]
Conclusion
The inhibition of steroidogenesis is a validated therapeutic approach for a range of endocrine disorders. As exemplified by Ketoconazole, "this compound" would likely exert its effects through the direct inhibition of key cytochrome P450 enzymes within the steroidogenic pathway. A thorough understanding of its inhibitory profile, including quantitative measures of potency and the use of standardized in vitro assays like the H295R steroidogenesis assay, is critical for its development and clinical application. The data and protocols provided in this guide offer a comprehensive framework for the preclinical characterization of such an inhibitor. Further investigations should focus on the selectivity of the inhibitor and its potential off-target effects to ensure a favorable therapeutic window.
References
- 1. Ketoconazole blocks adrenal steroidogenesis by inhibiting cytochrome P450-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic analysis of inhibition of human adrenal steroidogenesis by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of ketoconazole on human adrenal steroidogenesis: incubation studies with tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Steroidogenic Enzymes by Ketoconazole in Rat Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. benchchem.com [benchchem.com]
PRGL493: A Potent Tool for Interrogating the Role of ACSL4 in Fatty Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid metabolism is a complex and highly regulated process that is central to numerous physiological and pathological states, including cancer, metabolic disorders, and inflammatory diseases. A key enzyme in this intricate network is Acyl-CoA Synthetase Long-chain family member 4 (ACSL4). ACSL4 catalyzes the conversion of long-chain fatty acids, with a preference for arachidonic acid (AA), into their metabolically active acyl-CoA derivatives. These molecules serve as critical substrates for a variety of downstream pathways, including lipid biosynthesis, β-oxidation, and the production of inflammatory mediators. Given its pivotal role, ACSL4 has emerged as a significant therapeutic target and a subject of intense research.
This technical guide provides a comprehensive overview of PRGL493, a potent and selective inhibitor of ACSL4, and its application as a research tool to dissect the multifaceted functions of ACSL4 in fatty acid metabolism. We will delve into the quantitative data characterizing this compound's inhibitory activity, provide detailed experimental protocols for its use in both in vitro and in vivo settings, and visualize the complex signaling pathways modulated by ACSL4. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of fatty acid metabolism and ACSL4-related pathologies.
Data Presentation: Quantitative Analysis of this compound Inhibition
The efficacy of this compound as an ACSL4 inhibitor has been quantified across various experimental models. The following tables summarize the key quantitative data, providing a clear comparison of its activity.
Table 1: Inhibitory Activity of this compound on Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 23 | [1] |
| PC-3 | Prostate Cancer | 27 | [1] |
Table 2: Effect of this compound on ACSL4 Enzymatic Activity and Downstream Processes
| Experimental System | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| Recombinant hACSL4 | Arachidonoyl-CoA formation | up to 100 µM | Significant inhibition | [1][2] |
| MDA-MB-231 cells | [³H]AA-CoA formation | 25 µM | Significant reduction | [2][3] |
| PC-3 cells | [³H]AA-CoA formation | 50 µM | Significant reduction | [2][3] |
| MA-10 Leydig cells | [³H]AA-CoA formation | 10, 25, 50 µM | Dose-dependent reduction | [2][3] |
| MA-10 Leydig cells | Progesterone synthesis | various | Inhibition | [1] |
| Y1 adrenal cells | Steroid synthesis | various | Inhibition | [1] |
| Mouse model | Adrenal & testicular steroid synthesis | 250 µg/Kg | Significant inhibition | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research. The following sections provide step-by-step protocols for key experiments.
In Vitro ACSL4 Enzymatic Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant ACSL4.[1][4]
Materials:
-
Recombinant human ACSL4 protein
-
This compound
-
Arachidonic acid (AA)
-
[³H]-Arachidonic acid ([³H]-AA)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Dithiothreitol (DTT)
-
Tris buffer (pH 7.4)
-
Ethyl acetate (B1210297)
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 175 mM Tris (pH 7.4), 8 mM MgCl₂, 5 mM DTT, 10 mM ATP, and 250 µM CoA.
-
Inhibitor Incubation: Add this compound (in a desired concentration range, e.g., 0.1 to 100 µM) or vehicle control (DMSO) to the reaction mixture.
-
Enzyme Addition: Add the recombinant ACSL4 protein to the mixture.
-
Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 50 µM AA trace-labeled with [³H]-AA (e.g., 0.25 µCi) to a final volume of 100 µl.
-
Incubation: Incubate the reaction for 10-20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 1 ml of ethyl acetate to extract the unreacted [³H]-AA.
-
Quantification: Centrifuge the samples and measure the radioactivity in the aqueous phase (containing the [³H]-AA-CoA) using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.
Cellular ACSL4 Activity Assay
This protocol measures the effect of this compound on ACSL4 activity within a cellular context.[2][3]
Materials:
-
Cell line of interest (e.g., MDA-MB-231, PC-3, MA-10)
-
This compound
-
[³H]-Arachidonic acid ([³H]-AA)
-
Cell culture medium
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified period (e.g., 3 hours).
-
Labeling: Add [³H]-AA (e.g., 0.5 µCi/ml) to the culture medium and incubate for a defined time (e.g., 1-3 hours).
-
Cell Lysis and Extraction: Wash the cells, lyse them, and extract the lipids.
-
Quantification: Separate the [³H]-AA-CoA from unreacted [³H]-AA using thin-layer chromatography or another suitable method. Measure the radioactivity of the [³H]-AA-CoA spot.
-
Data Analysis: Express the results as counts per minute (CPM) per million cells and compare the values between treated and control cells.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1][5]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., MDA-MB-231, PC-3)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size. Randomly assign mice to treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 250 µg/Kg body weight) or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) according to a defined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth curves and final tumor weights to assess the efficacy of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways involving ACSL4 and a typical experimental workflow for studying its inhibition by this compound.
ACSL4-Mediated Fatty Acid Metabolism and Downstream Signaling
Caption: ACSL4 signaling in fatty acid metabolism.
Experimental Workflow for Evaluating this compound
Caption: Workflow for studying this compound effects.
ACSL4's Role in Ferroptosis
Caption: ACSL4's role in initiating ferroptosis.
Conclusion
This compound has been established as a valuable chemical probe for elucidating the intricate roles of ACSL4 in fatty acid metabolism. Its ability to potently and selectively inhibit ACSL4 allows for the precise investigation of this enzyme's contribution to various cellular processes, including cancer cell proliferation, steroidogenesis, and ferroptosis. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this technical guide offer a comprehensive resource for researchers aiming to leverage this compound in their studies. As our understanding of the complexities of fatty acid metabolism continues to grow, tools like this compound will be indispensable in dissecting key enzymatic functions and identifying novel therapeutic avenues for a range of human diseases.
References
- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ACLS4 could be a potential therapeutic target for severe acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Downstream Effects of PRGL493, a Selective ACSL4 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of PRGL493, a potent and selective small molecule inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4). ACSL4 is a critical enzyme in fatty acid metabolism, particularly the activation of polyunsaturated fatty acids like arachidonic acid, and plays significant roles in ferroptosis, steroidogenesis, and cancer progression. By inhibiting ACSL4, this compound elicits several downstream effects, including the suppression of tumor cell proliferation, migration, and in vivo growth, as well as the inhibition of steroid synthesis. This guide details the molecular pathways influenced by this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its activity, and presents visual diagrams of its mechanism and experimental application.
Core Mechanism of Action
This compound exerts its effects through the selective inhibition of Acyl-CoA Synthetase 4 (ACSL4). ACSL4 is a pivotal enzyme that catalyzes the conversion of long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), into their corresponding Acyl-CoAs (e.g., arachidonoyl-CoA).[1][2][3] This activation step is essential for two primary downstream cellular processes:
-
Lipid Metabolism and Ferroptosis: The resulting PUFA-CoAs are esterified into phospholipids (B1166683), primarily phosphatidylethanolamines (PEs), which are incorporated into cell membranes.[1][4] These PUFA-containing phospholipids are highly susceptible to lipid peroxidation, an iron-dependent process that, when uncontrolled, leads to a form of regulated cell death known as ferroptosis.[1][5] ACSL4 is therefore considered a key sensitizing factor for ferroptosis.[6][7] By inhibiting ACSL4, this compound reduces the pool of peroxidizable lipids in the membrane, thereby inhibiting ferroptosis.
-
Steroidogenesis: ACSL4 is highly expressed in steroidogenic tissues. It facilitates the formation of cholesteryl esters from long-chain PUFAs, creating a crucial pool of cholesterol substrate for the synthesis of steroid hormones like testosterone (B1683101) and corticosterone.[8][9][10] Inhibition of ACSL4 disrupts this process, leading to reduced steroid production.[11][12]
The inhibition of these pathways by this compound underpins its observed anti-tumor and metabolic effects.
Figure 1. Mechanism of this compound via ACSL4 Inhibition.
Quantitative Data on Downstream Effects
The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Anti-Proliferative Activity of this compound
This table presents the half-maximal inhibitory concentration (IC50) values of this compound in highly aggressive cancer cell lines after 72 hours of treatment, as measured by BrdU incorporation assay.[11]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 23 |
| PC-3 | Prostate Cancer | 27 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
This table summarizes the results of this compound treatment in mouse xenograft models.[13]
| Tumor Model | Cell Line | Treatment | Dosage | Duration | Outcome |
| Breast Cancer | MDA-MB-231 | This compound | 250 µg/Kg | Daily | Significant reduction in tumor volume vs. vehicle |
| Prostate Cancer | PC-3 | This compound | 250 µg/Kg | Daily | Significant reduction in tumor volume vs. vehicle |
Table 3: Sensitization to Standard Chemotherapeutic Agents
This table shows the enhanced anti-proliferative effect when this compound is combined with standard-of-care agents in MDA-MB-231 and PC-3 cells.[14]
| Cell Line | Combination Treatment (72h) | Observation |
| MDA-MB-231 | This compound (10 µM) + 4-OHTAM (7.5 µM) | Significantly greater inhibition of proliferation vs. single agents |
| MDA-MB-231 | This compound (10 µM) + Cisplatin (1 µM) | Significantly greater inhibition of proliferation vs. single agents |
| MDA-MB-231 | This compound (10 µM) + Doxorubicin (0.25 µM) | Significantly greater inhibition of proliferation vs. single agents |
| MDA-MB-231 | This compound (10 µM) + Paclitaxel (0.1 µM) | Significantly greater inhibition of proliferation vs. single agents |
| PC-3 | This compound (10 µM) + Docetaxel (1 nM) | Significantly greater inhibition of proliferation vs. single agents |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol: Cell Proliferation (BrdU Incorporation Assay)
This protocol is used to quantify the anti-proliferative effects of this compound by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.[15][16]
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
BrdU Labeling: Add 10 µL of BrdU labeling solution (10 µM final concentration) to each well. Incubate for 2-4 hours at 37°C to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Remove the labeling medium. Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: Remove the FixDenat solution. Add 100 µL of anti-BrdU-POD (Peroxidase-conjugated) antibody solution to each well. Incubate for 90 minutes at room temperature.
-
Washing: Wash the wells three times with 200 µL of PBS to remove any unbound antibody.
-
Substrate Reaction: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate for 15-30 minutes, or until a color change is apparent. The peroxidase enzyme on the antibody will convert the substrate, producing a colored product.
-
Stopping Reaction & Measurement: Add 50 µL of 1M H₂SO₄ to stop the reaction. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
Protocol: Cell Migration (Wound Healing / Scratch Assay)
This protocol assesses the effect of this compound on the collective migration of a cell monolayer.[17][18]
-
Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once the monolayer is fully confluent, use a sterile p200 pipette tip to create a straight, clear "scratch" or wound down the center of each well.[17]
-
Washing: Gently wash each well twice with PBS to remove detached cells and debris.[17]
-
Treatment: Replace the PBS with fresh, low-serum medium containing either this compound at the desired concentration (e.g., 50 µM) or a vehicle control. Low-serum medium is used to minimize cell proliferation, isolating the effect on migration.
-
Imaging (Time 0): Immediately place the plate on an inverted microscope and capture images of the wound at predefined locations. Mark these locations on the outside of the plate for consistent imaging over time.
-
Incubation and Monitoring: Incubate the plate at 37°C, 5% CO₂. Capture images of the same marked locations at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: Quantify the area of the cell-free gap at each time point using imaging software (e.g., ImageJ). Calculate the percentage of wound closure over time for treated versus control cells.
-
Wound Closure % = [(Area at T₀ - Area at Tₓ) / Area at T₀] * 100
-
Protocol: In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in an immunodeficient mouse model.[19][20]
-
Cell Preparation: Culture human cancer cells (e.g., MDA-MB-231) to ~80% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL. Cell viability should be >90%.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., Athymic Nude or SCID).
-
Tumor Implantation: Anesthetize a mouse. Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of the mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin monitoring tumor size 3-4 days post-implantation using calipers. Measure length (L) and width (W) every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization and Treatment: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=4-8 per group).
-
Drug Administration: Prepare the this compound formulation daily. Administer this compound (e.g., 250 µg/Kg) or the vehicle control to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) on the specified schedule (e.g., daily).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Euthanize all mice, excise the tumors, and weigh them for final analysis. Tissues may be collected for further histopathological or molecular analysis.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound.
Figure 2. Experimental workflow for in vivo efficacy testing.
References
- 1. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. ACSL4-Mediated Ferroptosis and Its Potential Role in Central Nervous System Diseases and Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue-Specific Ablation of ACSL4 Results in Disturbed Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue-Specific Ablation of ACSL4 Results in Disturbed Steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 17. clyte.tech [clyte.tech]
- 18. Wound healing migration assay (Scratch assay) [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to PRGL493 Target Validation in Novel Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of PRGL493, a potent and selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4), in the context of novel cancer models. This document details the mechanism of action, experimental methodologies, and key data supporting its potential as a therapeutic agent.
Introduction to this compound and its Target, ACSL4
This compound is a small molecule inhibitor identified through homology modeling and docking-based virtual screening as a selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4).[1][2][3][4][5][6] ACSL4 is a member of the long-chain fatty acid-coenzyme A ligase family and is crucial for the metabolism of arachidonic acid and steroidogenesis.[1][2][3] Dysregulation of ACSL4 has been implicated in the aggressiveness of various cancers, including breast and prostate cancer, making it a promising therapeutic target.[1][2][3][6] this compound has been chemically characterized using nuclear magnetic resonance and mass spectroscopy.[1][2][3][4][5][6]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects primarily through the inhibition of ACSL4, which leads to several downstream consequences:
-
Inhibition of Arachidonic Acid Metabolism: this compound blocks the conversion of arachidonic acid to arachidonoyl-CoA, a key step in the synthesis of eicosanoids and other lipid signaling molecules involved in cancer progression.[1][2][3][4][5][6][7]
-
Inhibition of Steroidogenesis: The compound has been shown to inhibit de novo steroid synthesis in cancer cells, as well as in testicular and adrenal cells.[1][2][3][5][6][7] This is particularly relevant for hormone-dependent cancers like prostate and breast cancer.
-
Cytostatic Effects: Rather than inducing apoptosis, this compound has a cytostatic effect, inhibiting cell proliferation and migration.[8] This suggests that this compound may be effective in halting tumor growth.
-
Sensitization to other Therapies: Treatment with this compound has been shown to sensitize tumor cells to both chemotherapeutic and hormonal treatments.[1][2][3][5][6][7][9][10]
This compound Signaling Pathway
The signaling pathway involving this compound and its target ACSL4 is intricate, with connections to lipid metabolism, steroidogenesis, and ferroptosis. The diagram below illustrates these relationships.
References
- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New inhibitor targeting Acyl-CoA ... preview & related info | Mendeley [mendeley.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics [frontiersin.org]
- 10. ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The ACSL4 Inhibitor PRGL493: A Deep Dive into its Effects on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacological agent PRGL493 and its significant impact on the tumor microenvironment. By selectively inhibiting Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), this compound presents a promising avenue for cancer therapy, demonstrating potent anti-proliferative and tumor-regressive effects in preclinical models of breast and prostate cancer. This document details the underlying mechanisms of action, compiles quantitative data from key studies, outlines experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective inhibitor of ACSL4, an enzyme crucial for the conversion of arachidonic acid into arachidonoyl-CoA.[1][2] This inhibition disrupts lipid metabolism within cancer cells, which is a key driver of tumor aggressiveness.[1][2] The primary mode of action for this compound is cytostatic, meaning it halts the proliferation of cancer cells rather than inducing immediate cell death (apoptosis).[3] Furthermore, this compound has been shown to sensitize cancer cells to existing chemotherapeutic agents and hormonal therapies, highlighting its potential in combination treatment regimens.[1][2] The inhibitor also demonstrates an ability to impede steroidogenesis, a critical process for hormone-dependent cancers.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, offering a clear comparison of its efficacy across different models and assays.
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation (BrdU) | 50 µM | Significant inhibition of cell proliferation | [3] |
| PC-3 (Prostate Cancer) | Cell Proliferation (BrdU) | 50 µM | Significant inhibition of cell proliferation | [3] |
| MA-10 (Leydig Cells) | ACSL4 Activity | 10, 25, 50 µM | Dose-dependent inhibition of ACSL4 activity | |
| MDA-MB-231 (Breast Cancer) | Tumor Growth (CAM Assay) | 10 µM, 100 µM | Significant reduction in tumor size | [4] |
| ZR-75-BQ (Breast Cancer) | Tumor Growth (Xenograft) | 100 µg/Kg | 40% reduction in BQ-overexpressing tumors | [3] |
| In Vivo Model | Cancer Type | This compound Dosage | Treatment Duration | Observed Effect | Reference |
| Chick Embryo Chorioallantoic Membrane (CAM) | Breast Cancer (MDA-MB-231) | 10 µM and 100 µM | Not Specified | Significant reduction in tumor size | [4] |
| Mouse Xenograft | Breast Cancer (MDA-MB-231) | 250 µg/Kg | Not Specified | Significant inhibition of tumor growth | |
| Mouse Xenograft | Prostate Cancer (PC-3) | 250 µg/Kg | Not Specified | Significant inhibition of tumor growth |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's effects.
In Vitro ACSL4 Enzymatic Activity Assay
This assay quantifies the enzymatic activity of ACSL4 by measuring the formation of arachidonoyl-CoA from arachidonic acid.
-
Materials: Recombinant human ACSL4 protein, this compound, [³H]-Arachidonic Acid, Coenzyme A, ATP, MgCl₂, DTT, Tris buffer (pH 7.4).
-
Procedure:
-
Prepare a reaction mixture containing Tris buffer, MgCl₂, DTT, ATP, and CoA.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding recombinant ACSL4 protein and [³H]-Arachidonic Acid.
-
Incubate the reaction at 37°C for 10-20 minutes.
-
Terminate the reaction and extract the lipids.
-
Quantify the formation of [³H]-arachidonoyl-CoA using liquid scintillation counting.
-
Cell Proliferation Assay (BrdU Incorporation)
This colorimetric immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA of proliferating cells.
-
Materials: MDA-MB-231 or PC-3 cells, cell culture medium, this compound, BrdU labeling solution, FixDenat solution, anti-BrdU-POD antibody, substrate solution, and a microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for 72 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Remove the labeling medium and add FixDenat solution to fix and denature the DNA.
-
Add anti-BrdU-POD antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
In Vivo Chick Embryo Chorioallantoic Membrane (CAM) Assay
This assay provides a vascularized environment to study tumor growth and angiogenesis.
-
Materials: Fertilized chicken eggs, MDA-MB-231 cells, this compound solution, DMEM.
-
Procedure:
-
Incubate fertilized chicken eggs for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
On day 10, gently place a silicon ring on the CAM surface.
-
Inoculate MDA-MB-231 cells mixed with this compound (10 or 100 µM) or vehicle control onto the CAM within the silicon ring.
-
Seal the window and incubate the eggs.
-
At the endpoint, excise the tumors and measure their size and weight.
-
In Vivo Mouse Xenograft Model
This model involves the transplantation of human tumor cells into immunocompromised mice to study tumor growth and response to treatment.
-
Materials: Immunocompromised mice (e.g., nude mice), MDA-MB-231 or PC-3 cells, this compound solution, calipers.
-
Procedure:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size.
-
Randomly assign mice to treatment (this compound at 250 µg/Kg body weight) and control (vehicle) groups.
-
Administer treatment intraperitoneally or orally according to the study design.
-
Measure tumor volume using calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: this compound inhibits ACSL4, disrupting lipid metabolism and downstream signaling.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Impact on the Tumor Microenvironment
The inhibition of ACSL4 by this compound has profound effects on the tumor microenvironment beyond the cancer cells themselves. Lipid metabolism is intricately linked to immune cell function.[4] By altering the lipid composition within the tumor, this compound may modulate the activity of various immune cells, such as T-cells and macrophages, which are often suppressed in the tumor microenvironment. The reduction in steroid synthesis can also impact the hormonal milieu of the tumor, further influencing the growth and survival of cancer cells. While direct evidence of this compound's effect on specific immune cell populations and cytokine profiles is still emerging, its ability to reprogram the metabolic landscape of the tumor microenvironment represents a key area for future research and a promising strategy for enhancing anti-tumor immunity.
Conclusion
This compound is a novel and potent inhibitor of ACSL4 that demonstrates significant anti-tumor activity in preclinical models. Its unique mechanism of action, which involves the disruption of lipid metabolism and steroidogenesis, offers a new therapeutic strategy for cancers that are dependent on these pathways. The comprehensive data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and potentially translate the therapeutic potential of this compound into clinical applications. The ongoing exploration of its effects on the broader tumor microenvironment will undoubtedly unveil new opportunities for combination therapies aimed at overcoming cancer's complex and adaptive nature.
References
- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Advent of PRGL493: A Paradigm Shift in Overcoming Chemotherapy Resistance
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence of chemotherapy resistance remains a formidable obstacle in oncology, leading to treatment failure and disease progression. Acyl-CoA synthetase 4 (ACSL4), an enzyme pivotal in fatty acid metabolism, has been identified as a key driver of tumor aggressiveness and therapeutic resistance in various cancers, including breast and prostate cancer. This technical guide delves into the preclinical evidence surrounding PRGL493, a potent and selective inhibitor of ACSL4. We will explore its mechanism of action, its profound impact on sensitizing cancer cells to conventional chemotherapeutic agents, and the underlying signaling pathways. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound as a promising strategy to abrogate chemotherapy resistance.
Introduction: The Challenge of Chemotherapy Resistance
Chemotherapy, a cornerstone of cancer treatment, is often thwarted by the development of resistance, wherein cancer cells adapt to and evade the cytotoxic effects of therapeutic agents. This multifactorial phenomenon can arise from various mechanisms, including decreased drug uptake, increased drug efflux, activation of pro-survival signaling pathways, and alterations in cellular metabolism. A growing body of evidence implicates lipid metabolism in the development of chemoresistance, making it an attractive target for novel therapeutic interventions.
Acyl-CoA synthetase 4 (ACSL4) has emerged as a critical player in this context. ACSL4 is an isozyme that catalyzes the conversion of long-chain fatty acids, particularly arachidonic acid, into their active form, acyl-CoAs.[1][2] These molecules serve as essential substrates for various cellular processes, including energy production, membrane biosynthesis, and the synthesis of signaling lipids. In cancer cells, aberrant ACSL4 activity has been linked to enhanced proliferation, migration, and the development of resistance to both chemotherapy and hormonal therapies.[1][2][3]
This compound has been identified as a novel and specific inhibitor of ACSL4.[1][2][4] By targeting ACSL4, this compound disrupts the metabolic pathways that contribute to tumor growth and survival, and notably, it has been shown to re-sensitize resistant cancer cells to standard-of-care chemotherapeutics.[1][2]
This compound: Mechanism of Action and Preclinical Efficacy
This compound functions by inhibiting the enzymatic activity of ACSL4, thereby blocking the conversion of arachidonic acid to arachidonoyl-CoA.[1][2] This disruption of fatty acid metabolism has been shown to have a cytostatic effect on cancer cells, inhibiting their proliferation and growth.[1][5] Critically, the inhibition of ACSL4 by this compound does not affect the expression levels of the ACSL4 protein itself.[1]
Sensitization to Chemotherapeutic Agents
Preclinical studies have demonstrated that this compound can significantly enhance the efficacy of various chemotherapeutic drugs in breast and prostate cancer cell lines.[1][3] This sensitizing effect has been observed with agents such as cisplatin, doxorubicin, paclitaxel, and docetaxel.[1][3]
Table 1: Synergistic Effect of this compound with Chemotherapeutic Agents on Cancer Cell Proliferation [1][3]
| Cell Line | Treatment | Concentration | Inhibition of Cell Proliferation (%) |
| MDA-MB-231 (Breast Cancer) | This compound | 10 µM | |
| 4-hydroxytamoxifen (4-OHTAM) | 7.5 µM | ||
| This compound + 4-OHTAM | 10 µM + 7.5 µM | Significantly greater than single agents (p < 0.001) | |
| Cisplatin | 1 µM | ||
| This compound + Cisplatin | 10 µM + 1 µM | Significantly greater than single agents (p < 0.001) | |
| Doxorubicin | 0.25 µM | ||
| This compound + Doxorubicin | 10 µM + 0.25 µM | Significantly greater than single agents (p < 0.001) | |
| Paclitaxel | 0.1 µM | ||
| This compound + Paclitaxel | 10 µM + 0.1 µM | Significantly greater than single agents (p < 0.001) | |
| PC-3 (Prostate Cancer) | This compound | 10 µM | |
| Docetaxel | 1 nM | ||
| This compound + Docetaxel | 10 µM + 1 nM | Significantly greater than single agents (p < 0.001) | |
| SKOV-3 (Ovarian Cancer) | Carboplatin | 1 mg/ml (suboptimal) | |
| This compound + Carboplatin | 10 µM + 1 mg/ml | Enhanced inhibition of cell proliferation | |
| Paclitaxel | 0.15 nM (suboptimal) | ||
| This compound + Paclitaxel | 10 µM + 0.15 nM | Enhanced inhibition of cell proliferation | |
| Doxorubicin | 0.027 µM (suboptimal) | ||
| This compound + Doxorubicin | 10 µM + 0.027 µM | Enhanced inhibition of cell proliferation |
Note: Specific percentage inhibition values for single agents were not detailed in the source material, but the combination treatment consistently showed a statistically significant increase in proliferation inhibition.
Experimental Protocols
Cell Proliferation Analysis: BrdU Incorporation Assay
The sensitizing effect of this compound to chemotherapeutic agents was quantified using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay, which measures DNA synthesis as an indicator of cell proliferation.[1][3]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC-3)
-
Cell culture medium and supplements
-
This compound
-
Chemotherapeutic agents (e.g., cisplatin, doxorubicin, paclitaxel, docetaxel)
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
BrdU Detection Antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 0.2-2x10^4 cells/well and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent of interest, or a combination of both for a specified period (e.g., 72 hours).[1][3] Include untreated control wells.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.[6]
-
Fixation and Denaturation: Remove the culture medium and add Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[6]
-
Antibody Incubation: Wash the wells with a wash buffer. Add the BrdU detection antibody and incubate for 1 hour at room temperature.[6]
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.[6]
-
Detection: Wash the wells and add TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.[6]
-
Measurement: Add stop solution to each well and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated into the DNA, reflecting the rate of cell proliferation.
Signaling Pathways and Mechanisms of Chemoresistance Reversal
The precise signaling pathways through which this compound reverses chemotherapy resistance are multifaceted and are an active area of investigation. The current understanding points to several interconnected mechanisms.
Modulation of Drug Efflux Transporters
One of the key mechanisms of chemoresistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic drugs out of the cancer cell, reducing their intracellular concentration and efficacy.[7] ACSL4 expression has been linked to increased levels of these transporters.[7] By inhibiting ACSL4, this compound is thought to downregulate the expression or activity of ABC transporters, leading to increased intracellular accumulation of chemotherapeutic agents and enhanced cytotoxicity.[8]
Impact on Lipid Metabolism and Signaling
ACSL4 plays a central role in lipid metabolism, and its inhibition by this compound disrupts the production of key lipid molecules that can act as signaling messengers. This can affect downstream pathways that promote cell survival and proliferation. For instance, ACSL4 is involved in the synthesis of prostaglandins, which have been implicated in cancer progression.[9]
Involvement of the mTOR and Ferroptosis Pathways
Emerging evidence suggests a link between ACSL4 and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[7][10] ACSL4 may influence mTOR activity, and its inhibition could disrupt this pro-survival pathway. Furthermore, ACSL4 is a key regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[10] By modulating lipid composition, inhibition of ACSL4 could potentially sensitize cancer cells to ferroptosis-inducing chemotherapies.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the impact of this compound on chemotherapy sensitivity.
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound in overcoming chemotherapy resistance.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the metabolic vulnerabilities of cancer cells to overcome chemotherapy resistance. By inhibiting ACSL4, this compound not only impedes tumor cell proliferation but also restores sensitivity to a range of conventional chemotherapeutic drugs. The preclinical data strongly support the continued investigation of this compound, both as a monotherapy and in combination with existing cancer treatments.
Future research should focus on elucidating the intricate details of the signaling pathways modulated by this compound and ACSL4 inhibition. In vivo studies in relevant animal models are crucial to validate the preclinical findings and to assess the safety and efficacy of this compound in a more complex biological system. Ultimately, the development of this compound and other ACSL4 inhibitors holds the potential to significantly improve clinical outcomes for patients with chemoresistant cancers.
References
- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. The ACSL4 Network Regulates Cell Death and Autophagy in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. MEDICINA - IMPACT OF ACYL-COA SYNTHETASE 4 INHIBITOR IN EPITHELIAL OVARIAN CANCER - CONICET [bicyt.conicet.gov.ar]
- 9. oncotarget.com [oncotarget.com]
- 10. Frontiers | ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics [frontiersin.org]
Methodological & Application
Application Notes and Protocols: PRGL493 In Vitro Assay for Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRGL493 is a potent and selective inhibitor of the long-chain acyl-CoA synthetase 4 (ACSL4).[1] ACSL4 is an enzyme involved in the metabolism of fatty acids, particularly the conversion of arachidonic acid to arachidonoyl-CoA, and plays a role in steroidogenesis.[2][3][4][5] Emerging research has identified ACSL4 as a key player in the development of tumor aggressiveness in certain cancers, such as breast and prostate cancer.[6] this compound has been shown to block cell proliferation and tumor growth in both cellular and animal models of breast and prostate cancer.[1][2][3][7][8] It has also been observed to sensitize tumor cells to chemotherapeutic and hormonal treatments.[2][3][7][8] These findings suggest that this compound holds promise as a therapeutic agent for cancers that are dependent on ACSL4 activity and steroid synthesis.[3][4][5]
This document provides a detailed protocol for an in vitro cell proliferation assay to evaluate the efficacy of this compound. The described method is based on the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay, a reliable method for quantifying cell proliferation.
Mechanism of Action: ACSL4 Inhibition
This compound exerts its anti-proliferative effects by inhibiting ACSL4. This enzyme is crucial for the activation of long-chain fatty acids, which are essential for various cellular processes, including membrane synthesis, energy storage, and the production of signaling molecules. By inhibiting ACSL4, this compound disrupts these processes, leading to a reduction in cell growth and proliferation. The effect of this compound is considered cytostatic, meaning it inhibits cell proliferation without necessarily inducing cell death.[6]
Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Protocol: BrdU Cell Proliferation Assay
This protocol details the steps to measure the effect of this compound on the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer).
Materials and Reagents
-
Cell Lines: MDA-MB-231, PC-3, or other relevant cancer cell lines.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
This compound: Prepare a stock solution in DMSO.
-
BrdU Labeling Reagent: (e.g., from a commercial BrdU cell proliferation ELISA kit).
-
FixDenat Solution: To fix cells and denature DNA.
-
Anti-BrdU-POD Antibody: Peroxidase-conjugated antibody against BrdU.
-
Substrate Solution (TMB): For colorimetric detection.
-
Stop Solution (e.g., H₂SO₄)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow
Caption: Workflow for the BrdU cell proliferation assay.
Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.[6]
-
-
BrdU Labeling:
-
Add 10 µL of BrdU labeling reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Fixation and DNA Denaturation:
-
Carefully remove the labeling medium.
-
Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the FixDenat solution.
-
Add 100 µL of the anti-BrdU-POD antibody solution to each well.
-
Incubate for 90 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate for 5-30 minutes at room temperature, or until a color change is apparent.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Presentation
The results can be presented as the percentage of inhibition of cell proliferation compared to the vehicle control.
| This compound Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | % Inhibition of Cell Proliferation |
| 0 (Vehicle Control) | [Insert Value] | 0% |
| 1 | [Insert Value] | [Calculate Value] |
| 10 | [Insert Value] | [Calculate Value] |
| 50 | [Insert Value] | [Calculate Value] |
| 100 | [Insert Value] | [Calculate Value] |
Calculation of % Inhibition:
% Inhibition = [1 - (Absorbance of Treated Well / Absorbance of Control Well)] x 100
Expected Outcomes
Based on published data, this compound is expected to inhibit the proliferation of breast and prostate cancer cells in a dose-dependent manner.[2][6] For example, in MDA-MB-231 and PC-3 cells, significant inhibition of proliferation has been observed at concentrations around 10 µM and higher after 72 hours of treatment.[6]
This protocol provides a robust framework for assessing the in vitro anti-proliferative activity of this compound. The BrdU assay is a sensitive and reliable method for this purpose. The provided diagrams and tables facilitate a clear understanding of the experimental workflow and data interpretation, making this a valuable resource for researchers investigating the therapeutic potential of ACSL4 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics [frontiersin.org]
- 8. ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRGL493 in Animal Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PRGL493, a potent and selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4), in preclinical animal models of breast cancer. The following protocols are based on established research and are intended to facilitate the investigation of this compound as a potential therapeutic agent.
Introduction
Acyl-CoA Synthetase 4 (ACSL4) is a critical enzyme in the metabolism of fatty acids, particularly arachidonic acid.[1][2] Emerging evidence has implicated ACSL4 in promoting tumor aggressiveness, therapeutic resistance, and metastasis in various cancers, including breast cancer.[1][2][3] this compound has been identified as a small molecule inhibitor of ACSL4, demonstrating efficacy in reducing tumor growth and sensitizing cancer cells to conventional therapies in preclinical breast cancer models.[1][4] These notes provide detailed methodologies for leveraging this compound in in vivo breast cancer studies.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of ACSL4. This inhibition disrupts downstream pathways that contribute to cancer progression. A key mechanism involves the reduction of arachidonic acid metabolism, which is linked to the production of pro-inflammatory eicosanoids that can drive tumor growth. Furthermore, recent studies suggest that ACSL4 inhibition by this compound can modulate fatty acid oxidation and influence the epigenetic landscape of cancer cells, leading to the suppression of key metastatic drivers like SNAIL.
ACSL4 Signaling Pathway in Breast Cancer
Caption: Simplified signaling pathway of ACSL4 in breast cancer and the inhibitory action of this compound.
Data Presentation
In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Parameter | Vehicle Control | This compound Treatment | Reference |
| Animal Model | NSG Female Mice | NSG Female Mice | |
| Cell Line | MDA-MB-231 | MDA-MB-231 | |
| Dosage | Vehicle (10% DMSO + 40% PEG + 5% Tween-80 + 45% PBS) | 500 µg/kg | |
| Administration | Daily Oral Gavage | Daily Oral Gavage | |
| Tumor Growth Inhibition | - | 40% reduction in BQ overexpressing tumors | [5] |
Experimental Protocols
Orthotopic Xenograft Model of Triple-Negative Breast Cancer
This protocol details the establishment of an orthotopic xenograft model using the MDA-MB-231 human breast cancer cell line and subsequent treatment with this compound.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 4-6 weeks old
-
This compound
-
Vehicle components: DMSO, PEG, Tween-80
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture MDA-MB-231 cells in complete medium until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Trypsinize the cells and perform a cell count.
-
Centrifuge the cells and resuspend the pellet in sterile PBS.
-
On ice, mix the cell suspension with Matrigel® at a 1:1 ratio to a final concentration of 5 x 10^7 cells/mL.
-
-
Orthotopic Implantation:
-
Anesthetize the NSG mice.
-
Inject 100 µL of the cell/Matrigel suspension (containing 5 x 10^6 cells) into the mammary fat pad.
-
Monitor the mice for tumor development.
-
-
This compound Formulation:
-
Prepare the vehicle solution consisting of 10% DMSO, 40% PEG, 5% Tween-80, and 45% PBS.
-
Dissolve this compound in the vehicle to a final concentration for a 500 µg/kg dosage.
-
-
Treatment Regimen:
-
Once tumors are palpable, randomize the mice into control and treatment groups.
-
Administer this compound (500 µg/kg) or vehicle control to the respective groups daily via oral gavage.
-
-
Tumor Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound in a breast cancer xenograft model.
Combination Therapy
This compound has been shown to sensitize breast cancer cells to standard chemotherapeutic agents. In vitro studies using the MDA-MB-231 cell line demonstrated that co-incubation with this compound enhances the anti-proliferative effects of drugs such as 4-hydroxytamoxifen, cisplatin, doxorubicin, and paclitaxel. This suggests a potential role for this compound in combination therapy to overcome drug resistance. Further in vivo studies are warranted to explore these combinations.
Conclusion
This compound represents a promising therapeutic agent for the treatment of breast cancer, particularly aggressive subtypes with high ACSL4 expression. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, paving the way for further clinical development.
References
- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PRGL493 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRGL493 is a potent and selective inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[1][2][3][4] ACSL4 is a critical enzyme in fatty acid metabolism, specifically catalyzing the conversion of arachidonic acid to arachidonoyl-CoA.[1][2][3][4] This activity is implicated in various pathological processes, including tumor growth, therapeutic resistance, and steroidogenesis.[1][2][3][4] Inhibition of ACSL4 by this compound has been shown to suppress tumor progression and sensitize cancer cells to other treatments, making it a promising candidate for further preclinical and clinical investigation.[1][2][3][4]
These application notes provide detailed protocols and guidelines for the dosage and administration of this compound in in vivo studies, particularly in mouse xenograft models.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Animal Model | Tumor Type | This compound Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Mice | Breast Cancer Xenograft (MDA-MB-231) | 250 µg/Kg | Intraperitoneal (i.p.) | Daily | Significant reduction in tumor volume | [5] |
| Mice | Prostate Cancer Xenograft (PC-3) | 250 µg/Kg | Intraperitoneal (i.p.) | Daily | Significant reduction in tumor volume | [5] |
| Mice | General | 250 µg/Kg | Not Specified | Not Specified | Significant inhibition of adrenal and testicular steroid synthesis | [2] |
Table 2: In Vitro Activity of this compound
| Cell Line | Assay | IC50 | Notes | Reference |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | 23 µM | - | [1] |
| PC-3 (Prostate Cancer) | Proliferation Assay | 27 µM | - | [1] |
| MA-10 (Leydig Cells) | Steroidogenesis Assay | ~5 µM | Minimum inhibitory concentration for progesterone (B1679170) synthesis | [1] |
| Y1 (Adrenal Cells) | Steroidogenesis Assay | ~5 µM | Minimum inhibitory concentration for progesterone synthesis | [1] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of ACSL4. This enzyme plays a crucial role in lipid metabolism and signaling pathways associated with cell proliferation and survival.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Due to its chemical structure, this compound is predicted to be hydrophobic. A standard vehicle for administering hydrophobic compounds to mice is a mixture of DMSO, PEG300, Tween 80, and saline.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Dissolve this compound in DMSO to create a stock solution. For example, create a 10 mg/mL stock solution.
-
On the day of injection, prepare the final formulation. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
To prepare 1 mL of the final formulation, mix:
-
100 µL of the this compound/DMSO stock solution (adjust volume based on desired final concentration).
-
400 µL of PEG300.
-
50 µL of Tween 80.
-
450 µL of sterile saline.
-
-
Vortex the solution thoroughly to ensure it is a homogenous suspension.
-
The final concentration should be calculated to deliver 250 µg of this compound per Kg of body weight in a typical injection volume of 100-200 µL.
In Vivo Mouse Xenograft Study Protocol
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice), 6-8 weeks old.
-
Cancer cell line of interest (e.g., MDA-MB-231 or PC-3).
-
Cell culture medium and reagents.
-
Matrigel (optional, for enhanced tumor establishment).
-
Formulated this compound and vehicle control.
-
Calipers for tumor measurement.
Workflow:
Procedure:
-
Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in serum-free medium or PBS at a concentration of 2 x 10^7 cells/mL. A 1:1 mixture with Matrigel can improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer this compound via intraperitoneal (i.p.) injection at a dose of 250 µg/Kg body weight daily.
-
Control Group: Administer the vehicle solution using the same volume and schedule as the treatment group.
-
-
Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the animals daily.
-
Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice. Excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Concluding Remarks
The provided protocols offer a framework for conducting in vivo studies with this compound. Researchers should optimize these protocols based on their specific experimental needs and animal models. Careful monitoring of animal health and adherence to ethical guidelines for animal research are paramount. The potent and selective nature of this compound makes it a valuable tool for investigating the role of ACSL4 in various disease models.
References
- 1. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Acyl-CoA Synthetase Long-Chain Family Member 4 Facilitates Neurological Recovery After Stroke by Regulation Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACSL4-Mediated Ferroptosis and Its Potential Role in Central Nervous System Diseases and Injuries [mdpi.com]
- 5. benchchem.com [benchchem.com]
PRGL493: Application Notes and Protocols for Cell Culture
A Potent and Selective ACSL4 Inhibitor for Cancer Research
Introduction:
PRGL493 is a potent and selective inhibitor of the long-chain acyl-CoA synthetase 4 (ACSL4).[1][2][3] ACSL4 is a key enzyme in the metabolism of arachidonic acid and is implicated in the development of tumor aggressiveness in breast and prostate cancers through the regulation of various signal transduction pathways.[4][5] this compound has been shown to block cell proliferation and tumor growth in both cellular and animal models of breast and prostate cancer.[4][6][7][8] Furthermore, it sensitizes tumor cells to chemotherapeutic and hormonal treatments and inhibits steroidogenesis.[4][5][6][7][8] These characteristics make this compound a valuable tool for cancer research and drug development.
This document provides detailed application notes and protocols for the use of this compound in cell culture, including solubility data, preparation of stock solutions, and experimental protocols for assessing its biological activity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H21N7O2 | [9] |
| Molecular Weight | 451.48 g/mol | [9] |
| CAS Number | 2479378-45-3 | [9] |
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks | Reference |
| DMSO | 10 mM | - | [2] |
| DMSO | 8 mg/mL (~17.71 mM) | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. | [1] |
| Corn Oil | Not specified | For in vivo applications, a 4 mg/mL DMSO stock can be diluted in corn oil. | [1] |
Table 3: Recommended Working Concentrations for Cell Culture
| Cell Line | Assay Type | Concentration Range | Incubation Time | Reference |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay (IC50) | ~23 µM | 48 hours | [4] |
| PC-3 (Prostate Cancer) | Proliferation Assay (IC50) | ~27 µM | 48 hours | [4] |
| MA-10 (Leydig Cells) | ACSL4 Activity Inhibition | 10, 25, 50 µM | 3 hours | [10] |
| MDA-MB-231, PC-3 | ACSL4 Activity Inhibition | 25, 50 µM | 3 hours | [10] |
| Various | Ferroptosis Protection Assay | 1 - 50 µM | 1-2 hours (pre-treatment) | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving in DMSO:
-
To prepare a 10 mM stock solution, dissolve 4.51 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.
-
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage (up to 6 months).[2] For short-term storage, 4°C is suitable for up to 2 weeks.[3]
Protocol 2: In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231) or prostate cancer cell line (e.g., PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a preferred reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as an ACSL4 inhibitor.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for assessing cell proliferation inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | ACSL4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound|2479378-45-3|COA [dcchemicals.com]
- 4. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis [ri.conicet.gov.ar]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aobious.com [aobious.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application of PRGL493 in the Study of Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, characterized by disease progression despite androgen deprivation therapy. A key mechanism driving CRPC is the intratumoral synthesis of androgens, which reactivates androgen receptor (AR) signaling. Acyl-CoA synthetase 4 (ACSL4), an enzyme involved in fatty acid metabolism and steroidogenesis, has emerged as a critical player in this process and a promising therapeutic target.[1][2][3] PRGL493 is a novel and specific inhibitor of ACSL4, demonstrating significant potential in preclinical studies for overcoming therapeutic resistance in CRPC.[1][2] This document provides detailed application notes and protocols for utilizing this compound in CRPC research.
Mechanism of Action
This compound exerts its anti-tumor effects in CRPC primarily through the inhibition of ACSL4.[1][2] ACSL4 is crucial for the conversion of arachidonic acid to arachidonoyl-CoA, a key step in lipid metabolism and steroidogenesis.[1][2] By inhibiting ACSL4, this compound disrupts de novo steroid synthesis within prostate cancer cells, thereby reducing the fuel for AR-mediated tumor growth.[1][2] Furthermore, ACSL4 is implicated in promoting tumor aggressiveness, and its inhibition by this compound has been shown to block cell proliferation and sensitize cancer cells to conventional therapies.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | Parameter | This compound Concentration | Result | Reference |
| PC-3 | Cell Proliferation | IC50 | 27 µM | Inhibition of cell proliferation | [2] |
| PC-3 | Sensitization to Docetaxel (B913) | Cell Proliferation | 10 µM | Significant sensitization to docetaxel (1 nM) | [4][5] |
| PC-3 | Steroid Synthesis | - | Not specified | Significant inhibition of steroid synthesis | [2] |
| PC-3 | Protein Expression (StAR) | - | Not specified | Inhibition of StAR protein expression | [2] |
| Primary Culture (Human Prostate Tumor) | Cell Growth (MTT Assay) | - | 50 µM | Inhibition of cell growth | [5] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Dosage | Outcome | Reference |
| Mouse Model | This compound | 250 µg/Kg body weight | Significant inhibition of adrenal and testicular steroid synthesis | [2] |
Experimental Protocols
Cell Viability and Proliferation Assay (BrdU Incorporation)
This protocol is adapted from studies evaluating the effect of this compound on prostate cancer cell proliferation.[4][5]
Materials:
-
Prostate cancer cell lines (e.g., PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Docetaxel (for sensitization studies)
-
BrdU Cell Proliferation Assay Kit (e.g., from MilliporeSigma)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed PC-3 cells in a 96-well plate at a density of 5,000 cells/well in complete medium and allow them to attach overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM) or a vehicle control (DMSO). For sensitization studies, co-treat with a fixed concentration of docetaxel (e.g., 1 nM) and/or this compound (e.g., 10 µM).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add BrdU reagent to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells and detect BrdU incorporation according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition of cell proliferation compared to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of inhibition against the log of the this compound concentration.
Western Blot Analysis for Protein Expression
This protocol is to assess the effect of this compound on the expression of key proteins involved in steroidogenesis, such as StAR.[2]
Materials:
-
Prostate cancer cells (e.g., PC-3)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-StAR, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat PC-3 cells with this compound at the desired concentration and for the specified duration.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a protein assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels. Note that this compound has been shown not to inhibit the expression of ACSL4 protein itself.[2]
In Vivo Steroidogenesis Inhibition Study
This protocol is a general guideline based on the in vivo experiments mentioned in the literature.[2]
Materials:
-
Animal model (e.g., immunodeficient mice)
-
This compound
-
Vehicle control
-
Blood collection supplies
-
Hormone assay kits (e.g., ELISA for testosterone)
Procedure:
-
Acclimate the animals to the housing conditions.
-
Administer this compound (e.g., 250 µg/Kg body weight) or vehicle control to the animals via the appropriate route (e.g., intraperitoneal injection).
-
At the end of the treatment period, collect blood samples from the animals.
-
Isolate serum or plasma from the blood samples.
-
Measure the levels of relevant steroids (e.g., testosterone) using a validated hormone assay kit.
-
Compare the steroid levels between the this compound-treated and vehicle-treated groups to determine the extent of steroidogenesis inhibition.
Visualizations
Caption: Mechanism of this compound action in CRPC.
Caption: Experimental workflow for studying this compound.
References
- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACSL4 promotes prostate cancer growth, invasion and hormonal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PRGL493 in Ferroptosis Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PRGL493, a selective inhibitor of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), and its application in cancer research, specifically in the context of ferroptosis.
Introduction
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] It has emerged as a promising therapeutic target in cancer, particularly for aggressive and therapy-resistant tumors.[3] ACSL4 is a critical enzyme in the execution of ferroptosis. It enriches cellular membranes with long-chain polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation.[4][5] this compound has been identified as a potent and selective inhibitor of ACSL4, thereby modulating ferroptosis and exhibiting anti-tumor activity.[6][7]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 23 | [8] |
| PC-3 | Prostate Cancer | 27 | [8] |
Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents
| Cell Line | Cancer Type | Combination Agent | Concentration | Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4-hydroxytamoxifen | 7.5 µM | Sensitizes cells to treatment | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cisplatin | 1 µM | Sensitizes cells to treatment | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Doxorubicin | 0.25 µM | Sensitizes cells to treatment | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Paclitaxel | 0.1 µM | Sensitizes cells to treatment | [9] |
| PC-3 | Prostate Cancer | Docetaxel | 1 nM | Sensitizes cells to treatment | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its investigation.
Caption: Mechanism of this compound in inhibiting ferroptosis.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
1. Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell proliferation.[9]
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC-3)
-
Complete cell culture medium
-
This compound
-
BrdU Cell Proliferation Assay Kit
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 72 hours.
-
During the final 2-4 hours of incubation, add BrdU labeling solution to each well according to the manufacturer's instructions.
-
Aspirate the labeling medium and fix the cells.
-
Add the anti-BrdU-POD antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition of cell proliferation compared to control (vehicle-treated) cells.
-
2. In Ovo Chick Chorioallantoic Membrane (CAM) Assay for Tumor Growth
This protocol is based on the in vivo model used to evaluate the effect of this compound on tumor growth.[8]
-
Materials:
-
Fertilized chicken eggs
-
MDA-MB-231 cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
Incubator (37°C, 60% humidity)
-
Stereomicroscope
-
-
Procedure:
-
Incubate fertilized eggs for 10 days (Embryonic Development Day - EDD 10).
-
On EDD 10, create a small window in the eggshell to expose the CAM.
-
Prepare a cell suspension of 0.5 x 10⁶ MDA-MB-231 cells in PBS mixed with Matrigel.
-
Inoculate the cell suspension, with or without this compound (e.g., 10 µM and 100 µM), onto the CAM.
-
Seal the window and return the eggs to the incubator.
-
On EDD 12, re-treat the developing tumors in ovo with this compound.
-
On EDD 14, excise the tumors from the CAM.
-
Measure the tumor volume.
-
Fix the tumors in paraformaldehyde for histological analysis.
-
3. ACSL4 Enzymatic Activity Assay
This is a general protocol to assess the inhibitory effect of this compound on ACSL4 enzymatic activity.[7][8]
-
Materials:
-
Recombinant human ACSL4 enzyme or cell lysates from cells overexpressing ACSL4.
-
Arachidonic acid (AA)
-
Coenzyme A (CoA)
-
ATP
-
Reaction buffer
-
This compound
-
Method for detecting Arachidonoyl-CoA (e.g., HPLC, mass spectrometry)
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and CoA.
-
Add the recombinant ACSL4 enzyme or cell lysate to the reaction mixture.
-
Add varying concentrations of this compound to the respective reaction tubes and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction.
-
Analyze the formation of arachidonoyl-CoA using a suitable detection method.
-
Determine the inhibitory activity of this compound by comparing the amount of product formed in the presence and absence of the inhibitor.
-
This compound is a valuable tool for studying the role of ACSL4 and ferroptosis in cancer. Its ability to inhibit ACSL4 activity leads to the suppression of cancer cell proliferation and can sensitize tumors to conventional therapies. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of targeting the ACSL4-mediated ferroptosis pathway in cancer.
References
- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ferroptosis as a vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis in cancer: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics [frontiersin.org]
- 5. ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for PRGL493 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRGL493 is a potent and selective inhibitor of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4).[1] ACSL4 is a critical enzyme in lipid metabolism, particularly in the activation of long-chain fatty acids like arachidonic acid, and is implicated in steroidogenesis and the promotion of tumor aggressiveness in cancers such as breast and prostate cancer.[1] Mechanistically, this compound inhibits the conversion of arachidonic acid to arachidonoyl-CoA, thereby impeding downstream signaling pathways that contribute to cell proliferation, migration, and survival.[1][2][3] Notably, this compound has been shown to sensitize cancer cells to conventional chemotherapeutic and hormonal agents, providing a strong rationale for its use in combination therapies to enhance anti-tumor efficacy and overcome drug resistance.[1][2][4][5]
These application notes provide a comprehensive experimental framework for designing and evaluating combination therapies involving this compound. The protocols outlined below detail methods for assessing synergistic interactions, elucidating mechanisms of action, and evaluating therapeutic efficacy in both in vitro and in vivo models.
I. In Vitro Experimental Design
A. Rationale and Combination Strategy
The initial phase of designing a combination therapy with this compound involves selecting appropriate partner drugs. Based on its known mechanism and preclinical data, logical combination partners include:
-
Hormonal Therapies (e.g., 4-hydroxytamoxifen (B85900) for ER+ breast cancer, Enzalutamide for prostate cancer): this compound inhibits steroidogenesis, which can complement the action of hormone receptor antagonists.[1]
-
Chemotherapeutic Agents (e.g., Docetaxel for prostate cancer; Cisplatin, Doxorubicin, Paclitaxel for various solid tumors): this compound can sensitize tumor cells to the cytotoxic effects of these agents.[6]
-
Targeted Therapies: Inhibitors of pathways that are co-activated or act in parallel to the ACSL4 pathway.
-
Ferroptosis Inducers: Given ACSL4's role in ferroptosis, combining this compound with agents that induce this form of cell death could be a novel therapeutic strategy.[7]
-
Immunotherapies: ACSL4 has been implicated in modulating the tumor immune microenvironment, suggesting potential synergy with immune checkpoint inhibitors.[4][8]
The following workflow outlines the key steps for in vitro evaluation of this compound combination therapies.
B. Data Presentation: Quantitative Summary Tables
Table 1: Single Agent IC50 Values
| Cell Line | This compound IC50 (µM) | Combination Partner IC50 (µM/nM) |
| MDA-MB-231 | Value | Value (e.g., Doxorubicin) |
| PC-3 | Value | Value (e.g., Docetaxel) |
| LNCaP | Value | Value (e.g., Enzalutamide) |
| Other | Value | Value |
Table 2: Combination Index (CI) Values for this compound + Partner Drug
| Cell Line | Fa = 0.25 (CI Value) | Fa = 0.50 (CI Value) | Fa = 0.75 (CI Value) | Synergy Interpretation |
| MDA-MB-231 | Value | Value | Value | Synergistic/Additive |
| PC-3 | Value | Value | Value | Synergistic/Additive |
| LNCaP | Value | Value | Value | Synergistic/Additive |
| Other | Value | Value | Value | Synergistic/Additive |
| CI < 0.9: Synergy; CI = 0.9-1.1: Additive; CI > 1.1: Antagonism |
Table 3: Summary of Functional Assay Results
| Assay | Treatment Group | MDA-MB-231 (% of Control) | PC-3 (% of Control) |
| Proliferation | This compound | Value | Value |
| (BrdU Incorporation) | Partner Drug | Value | Value |
| Combination | Value | Value | |
| Migration | This compound | Value | Value |
| (Transwell) | Partner Drug | Value | Value |
| Combination | Value | Value |
C. Experimental Protocols
Protocol 1: Cell Proliferation Assay (BrdU Incorporation)
This protocol measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Breast or prostate cancer cell lines (e.g., MDA-MB-231, PC-3)
-
Complete growth medium
-
This compound and combination partner drug
-
BrdU Labeling Reagent (10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound, the combination partner, or the combination of both for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.
-
Remove the labeling solution and fix the cells with Fixing/Denaturing Solution for 30 minutes at room temperature.
-
Wash the wells with PBS.
-
Add anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add HRP-conjugated secondary antibody for 1 hour.
-
Wash the wells and add TMB substrate. Incubate until color develops.
-
Add Stop Solution and measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Western Blot Analysis for Signaling Pathways
This protocol assesses the effect of the combination therapy on key signaling proteins.
Materials:
-
Cell lysates from treated cells
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ACSL4, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound, the partner drug, or the combination for the desired time.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 3: Transwell Migration Assay
This protocol evaluates the effect of the combination therapy on cancer cell migration.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound and combination partner drug
-
Crystal Violet staining solution
Procedure:
-
Seed 5 x 10^4 to 1 x 10^5 cells in the upper chamber of the Transwell insert in serum-free medium containing the treatments (this compound, partner drug, or combination).
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields under a microscope.
II. In Vivo Experimental Design
A. Rationale and Model Selection
Successful in vitro combinations should be validated in a relevant in vivo model. Xenograft models using human breast or prostate cancer cell lines implanted in immunocompromised mice are standard. For studies involving immunotherapy combinations, syngeneic models with immunocompetent mice are necessary.
The following diagram illustrates the workflow for an in vivo combination study.
B. Data Presentation: Quantitative Summary Tables
Table 4: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Value | N/A | Value |
| This compound (dose mg/kg) | Value | Value | Value |
| Partner Drug (dose mg/kg) | Value | Value | Value |
| Combination | Value | Value | Value |
Table 5: Ex Vivo Tumor Analysis
| Treatment Group | p-Akt / Total Akt Ratio | Cleaved Caspase-3 (IHC Score) | Ki-67 (% Positive Cells) |
| Vehicle Control | Value | Value | Value |
| This compound | Value | Value | Value |
| Partner Drug | Value | Value | Value |
| Combination | Value | Value | Value |
C. Experimental Protocol
Protocol 4: Xenograft Mouse Model for Combination Therapy
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Human cancer cells (e.g., PC-3, MDA-MB-231)
-
Matrigel (optional)
-
This compound and combination partner, formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a Matrigel/PBS mixture) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Partner drug alone
-
Group 4: this compound + Partner drug
-
-
Administer treatments according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and ex vivo analysis (e.g., Western blot, immunohistochemistry).
-
Collect major organs for toxicity assessment via histopathology.
III. Signaling Pathway Diagram
The following diagram illustrates the putative signaling pathway affected by this compound and potential points of intervention for combination therapies.
Conclusion
The experimental designs and protocols provided in these application notes offer a robust framework for the preclinical evaluation of this compound in combination therapies. By systematically assessing synergy, elucidating mechanisms of action, and validating efficacy in relevant in vivo models, researchers can effectively advance the development of novel and more effective cancer treatments. Careful execution of these experiments and thorough data analysis are critical for identifying promising combination strategies for clinical translation.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 3. clyte.tech [clyte.tech]
- 4. benchchem.com [benchchem.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. assaygenie.com [assaygenie.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
PRGL493 Treatment for Primary Tissue Culture from Patients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRGL493 is a novel, potent, and selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4).[1][2][3] ACSL4 is a critical enzyme in the metabolism of arachidonic acid and is implicated in the development of tumor aggressiveness, therapeutic resistance, and steroidogenesis in various cancers, including breast and prostate cancer.[1][3][4][5] Preclinical studies have demonstrated that this compound can inhibit cancer cell proliferation and migration, reduce tumor growth, and sensitize cancer cells to existing chemotherapeutic and hormonal treatments.[1][3][5][6] Furthermore, this compound has shown efficacy in inhibiting the growth of primary cell cultures derived from patient tumor tissues.[1][2]
These application notes provide detailed protocols for the use of this compound in treating primary tissue cultures established from patient biopsies. The objective is to offer researchers a comprehensive guide for investigating the therapeutic potential of this compound in a patient-relevant ex vivo setting.
Mechanism of Action
This compound functions by specifically inhibiting the enzymatic activity of ACSL4, which is responsible for converting arachidonic acid into arachidonoyl-CoA.[1][3][6] This inhibition disrupts downstream signaling pathways that promote tumor growth and survival. Notably, this compound does not affect the expression level of the ACSL4 protein itself but rather targets its function directly.[1] By blocking ACSL4 activity, this compound can also inhibit de novo steroid synthesis, a pathway that can be exploited by tumors, particularly in hormone-dependent cancers like prostate cancer.[1][3][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect |
| MDA-MB-231 | Breast Cancer | Proliferation (BrdU) | 10 µM | Significant Inhibition |
| PC-3 | Prostate Cancer | Proliferation (BrdU) | 10 µM | Significant Inhibition |
| MDA-MB-231 | Breast Cancer | Migration (Wound Healing) | 50 µM | Significant Inhibition after 12h |
| PC-3 | Prostate Cancer | Migration (Wound Healing) | 50 µM | Significant Inhibition after 12h |
Data synthesized from published studies.[2][4]
Table 2: Efficacy of this compound on Primary Cultures from Prostate Cancer Patients
| Patient Samples | Assay | Concentration | Incubation Time | Result |
| 3 Prostate Cancer Patients | Cell Growth (MTT) | 50 µM | 72 hours | Significant inhibition of cell growth |
Data sourced from a study on primary tissue cultures.[2][4]
Table 3: Synergistic Effects of this compound with Standard Chemotherapies
| Cell Line | Primary Drug | This compound Concentration | Combination Effect on Proliferation |
| MDA-MB-231 | 4-hydroxytamoxifen (7.5 µM) | 10 µM | Enhanced Inhibition |
| MDA-MB-231 | Cisplatin (1 µM) | 10 µM | Enhanced Inhibition |
| MDA-MB-231 | Doxorubicin (0.25 µM) | 10 µM | Enhanced Inhibition |
| MDA-MB-231 | Paclitaxel (0.1 µM) | 10 µM | Enhanced Inhibition |
| PC-3 | Docetaxel (1 nM) | 10 µM | Enhanced Inhibition |
This table summarizes findings on the sensitization of cancer cells to drug treatments.[2]
Experimental Protocols
Protocol 1: Establishment of Primary Tissue Culture from Patient Biopsies
This protocol outlines the general steps for establishing primary cultures from fresh solid tumor biopsies.
Materials:
-
Fresh tumor biopsy tissue in transport media (e.g., DMEM) on ice.[7]
-
Collagenase solution.[7]
-
HBSS buffer.[7]
-
Fetal Bovine Serum (FBS).[7]
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and relevant growth factors).
-
6-well tissue culture plates.[8]
Procedure:
-
Tissue Preparation: Inside a laminar flow hood, transfer the tumor biopsy to a sterile petri dish.[7] Wash the tissue with cold, sterile PBS to remove any blood or debris.
-
Mincing: Mince the tissue into small fragments (1-2 mm²) using sterile scalpels.[7]
-
Enzymatic Digestion: Transfer the tissue fragments to a tube containing a solution of Collagenase in HBSS buffer.[7] Incubate at 37°C for 1.5 to 2 hours with gentle agitation.[7]
-
Cell Dissociation: After incubation, quench the enzymatic reaction by adding cold, sterile FBS.[7] Pipette the cell suspension up and down to further dissociate the tissue into a single-cell suspension.
-
Plating: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium. Plate the cells onto gelatin-coated 6-well plates.[8][9]
-
Culture Maintenance: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days and monitor for cell attachment and growth.
Protocol 2: this compound Treatment of Primary Tumor Cell Cultures
This protocol provides a method for treating established primary cultures with this compound to assess its effects on cell viability and proliferation.
Materials:
-
Established primary tumor cell cultures (from Protocol 1).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete culture medium.
-
MTT or BrdU proliferation assay kits.
-
Microplate reader.
Procedure:
-
Cell Seeding: Once primary cultures are established and proliferating, detach the cells using trypsin-EDTA, count them, and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.
-
This compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting concentration for in vitro studies is 50 µM.[2][4] Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Treatment: Remove the old medium from the 96-well plates and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, to assess the effect on cell proliferation.[2][4]
-
Proliferation Assay: After the incubation period, perform a cell proliferation assay according to the manufacturer's instructions (e.g., MTT or BrdU).
-
Data Analysis: Measure the absorbance using a microplate reader.[2] Calculate the percentage of cell growth inhibition compared to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the ACSL4 signaling pathway.
Caption: Experimental workflow for this compound treatment of primary patient tissue cultures.
References
- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Isolation, Culture, and Maintenance of Patient-Derived Tumor Biopsy [protocols.io]
- 8. Video: Skin Punch Biopsy Explant Culture for Derivation of Primary Human Fibroblasts [jove.com]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PRGL493 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing PRGL493 concentration in half-maximal inhibitory concentration (IC50) determination assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4).[1] ACSL4 is an enzyme involved in the metabolism of fatty acids, particularly the conversion of arachidonic acid to arachidonoyl-CoA.[2][3] By inhibiting ACSL4, this compound can disrupt signaling pathways that contribute to tumor growth and therapeutic resistance in certain cancers.[2][3] It has been shown to block cell proliferation in breast and prostate cancer models.[2]
Q2: What are the expected IC50 values for this compound?
The IC50 values for this compound can vary depending on the cell line and experimental conditions. However, published data provides a general range to expect. For instance, in highly aggressive breast and prostate cancer cells, the IC50 has been reported to be 23 µM and 27 µM, respectively.[2]
Q3: What is the recommended starting concentration range for this compound in an IC50 assay?
For initial experiments, it is advisable to use a wide range of concentrations to capture the full dose-response curve.[4] A common starting point spans several orders of magnitude, for example, from 1 nM to 100 µM.[4] Based on the known IC50 values, a concentration range centered around 25 µM would be a reasonable starting point for subsequent, more focused experiments.
Q4: How should I prepare the serial dilutions for this compound?
A common method is to perform serial dilutions, such as 2-fold or 3-fold dilutions, to generate 8 to 12 different concentrations.[4] It is crucial to prepare a stock solution of this compound in a suitable solvent, like DMSO, and then perform the serial dilutions in the appropriate cell culture medium.[5] Always include a vehicle control containing the same final concentration of the solvent as the highest this compound concentration.[5]
Q5: My dose-response curve for this compound is not sigmoidal. What are the possible reasons?
A non-sigmoidal dose-response curve can be due to several factors:
-
Incorrect Concentration Range: The tested concentrations may be too high or too low to define the full curve.
-
Compound Solubility: this compound may precipitate at higher concentrations.
-
Cellular Toxicity: At very high concentrations, off-target effects or solvent toxicity can lead to a sharp drop in viability that doesn't fit a standard sigmoidal model.
-
Assay Interference: The compound may interfere with the assay components (e.g., MTT dye).
Troubleshooting Guide
High Variability Between Replicate Wells
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for cell seeding and reagent addition.[6] |
| Edge effects on the plate | Avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.[5] |
| Inaccurate pipetting | Regularly calibrate and service your pipettes. For viscous solutions, consider using reverse pipetting.[6] |
| Incomplete mixing of this compound | Gently tap or use a plate shaker to mix the contents of the wells after adding the compound.[6] |
Inconsistent IC50 Values Across Experiments
| Possible Cause | Suggested Solution |
| Variation in cell passage number and health | Use cells within a narrow and consistent passage number range for all experiments.[5] Regularly check for cell morphology and viability. |
| Inconsistent incubation times | Ensure the duration of drug exposure is precisely controlled and consistent across all experiments.[5][6] |
| Changes in media or serum lots | Test new batches of media and serum for their effect on cell growth and drug response before using them in critical experiments.[6] |
| Degradation of this compound | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the stock solution from light and repeated freeze-thaw cycles.[6] |
| Inaccurate this compound concentration | Verify the concentration of your stock solution and ensure the accuracy of your serial dilutions.[6] |
Experimental Protocols
Detailed Methodology for Cell Viability Assay (MTT)
This protocol provides a general framework for determining the IC50 of this compound using a cell viability assay. Specific parameters should be optimized for your particular cell line.
Materials:
-
96-well cell culture plates
-
This compound
-
DMSO (or other suitable solvent)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Adjust the cell suspension concentration to the desired density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).[4]
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[4]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[4]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound as an ACSL4 inhibitor.
Caption: A generalized experimental workflow for determining IC50 values.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis [ri.conicet.gov.ar]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming PRGL493 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate the off-target effects of PRGL493, a known inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential off-target effects?
This compound is a small molecule inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), an enzyme involved in fatty acid metabolism.[1][2][3][4] While it is used to study the role of ACSL4 in various biological processes, including cancer and steroidogenesis, like many small molecule inhibitors, it may exhibit off-target effects.[2][4] Potential off-target effects can arise from the structural similarity between ACSL4 and other enzymes, particularly those that also have ATP-binding sites.[5][6]
Q2: I'm observing unexpected changes in cell viability at low concentrations of this compound. Is this an off-target effect?
Unexpected cytotoxicity at low concentrations can be an indicator of off-target activity.[5] This could be due to the inhibition of proteins essential for cell survival.[5] It is recommended to perform a dose-response analysis to determine the concentration at which you observe the unexpected phenotype and compare it to the IC50 for ACSL4.[7]
Q3: How can I confirm that the phenotype I am observing is a direct result of ACSL4 inhibition?
To confirm that your observed phenotype is due to the inhibition of ACSL4, a multi-pronged approach is recommended.[5] This includes using a structurally unrelated inhibitor for the same target, performing rescue experiments, and using genetic approaches like CRISPR-Cas9 or siRNA to knock down ACSL4 and see if the phenotype is recapitulated.[7][8]
Q4: Are there any databases or resources to check for known off-targets of this compound?
While specific off-target databases for this compound may not be publicly available, general kinase inhibitor and compound-target databases can be a useful starting point to identify potential off-targets based on structural similarity. However, experimental validation is crucial.
Troubleshooting Guides
Guide 1: Differentiating On-Target vs. Off-Target Phenotypes
If you observe an unexpected phenotype in your experiments with this compound, it is crucial to determine whether it is a result of inhibiting the intended target, ACSL4, or an off-target protein.
1. Dose-Response Analysis
-
Objective: To determine the concentration range over which this compound produces its on-target and potential off-target effects.
-
Methodology:
-
Culture your cells of interest in a multi-well plate.
-
Treat the cells with a serial dilution of this compound, typically spanning a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
Include a vehicle control (e.g., DMSO).
-
After the desired incubation time, assess both the on-target effect (e.g., by measuring a downstream biomarker of ACSL4 activity) and the unexpected phenotype.
-
Plot the results as a dose-response curve to determine the EC50/IC50 for each effect. A significant difference between the two values may suggest an off-target effect.[7]
-
2. Use of a Structurally Unrelated ACSL4 Inhibitor
-
Objective: To confirm that the observed phenotype is specific to ACSL4 inhibition and not an artifact of the chemical structure of this compound.
-
Methodology:
-
Select a structurally different inhibitor of ACSL4.
-
Repeat your key experiments using this alternative inhibitor.
-
If the alternative inhibitor reproduces the same phenotype as this compound, it is more likely to be an on-target effect.[5]
-
3. Rescue Experiments
-
Objective: To demonstrate that the observed phenotype can be reversed by restoring ACSL4 activity or its downstream products.
-
Methodology:
-
Metabolite Rescue:
-
Treat cells with this compound to induce the phenotype.
-
In a parallel experiment, co-treat the cells with this compound and a downstream product of ACSL4's enzymatic activity (e.g., arachidonoyl-CoA).
-
If the addition of the downstream product reverses the phenotype, this supports an on-target effect.
-
-
Resistant Mutant Rescue:
-
If a this compound-resistant mutant of ACSL4 is available, express this mutant in your cells.
-
Treat the cells expressing the resistant mutant with this compound.
-
If the phenotype is not observed in the cells with the resistant mutant, it is likely an on-target effect.[7]
-
-
4. Genetic Validation using CRISPR-Cas9 Knockout
-
Objective: To determine if the genetic removal of ACSL4 recapitulates the phenotype observed with this compound.[8]
-
Methodology:
-
Design and validate guide RNAs (gRNAs) targeting the ACSL4 gene.
-
Deliver the gRNAs and Cas9 nuclease into your cells to generate ACSL4 knockout clones.
-
Verify the knockout of ACSL4 at the protein level using Western blotting.
-
Perform your phenotypic assays on the knockout clones and compare the results to cells treated with this compound. If the knockout cells exhibit the same phenotype, it strongly suggests an on-target effect.
-
Guide 2: Identifying Molecular Off-Targets of this compound
If the evidence suggests that this compound is acting through an off-target mechanism, the next step is to identify the unintended molecular target(s).
1. Kinase Profiling Assay
-
Objective: To screen this compound against a broad panel of kinases to identify potential off-target kinase inhibition.
-
Methodology:
-
Utilize a commercial kinase profiling service that offers screening against a large panel of purified kinases.
-
Provide a sample of this compound at a specified concentration (e.g., 1 µM).
-
The service will perform radiometric or fluorescence-based assays to measure the inhibitory activity of this compound against each kinase in the panel.[9]
-
The results will be provided as a percentage of inhibition for each kinase, allowing you to identify potential off-target hits.[9]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify proteins that physically interact with this compound in a cellular context.[9]
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cells across a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the soluble fraction using mass spectrometry to identify proteins that are stabilized by this compound binding (i.e., they remain soluble at higher temperatures).
-
A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.[8]
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Effect | Metric | This compound IC50/EC50 |
| On-Target | Inhibition of Arachidonoyl-CoA Production | 50 nM |
| Off-Target | Decrease in Cell Viability | 5 µM |
| Off-Target | Inhibition of Off-Target Kinase X | 2 µM |
Table 2: Hypothetical Kinase Profiling Results for this compound (1 µM)
| Kinase | Family | % Inhibition |
| ACSL4 (On-Target) | Ligase | 95% |
| Off-Target Kinase X | Tyrosine Kinase | 85% |
| Off-Target Kinase Y | Serine/Threonine Kinase | 60% |
| Off-Target Kinase Z | Tyrosine Kinase | <10% |
Visualizations
Caption: this compound intended and off-target signaling pathways.
Caption: Experimental workflow for off-target validation.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vivo Efficacy of PRGL493
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of PRGL493, a selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4).[1][2][3][4] ACSL4 is an enzyme that plays a crucial role in the metabolism of fatty acids, particularly arachidonic acid, and is involved in steroidogenesis.[1][2][3][4][5] By inhibiting ACSL4, this compound blocks the conversion of arachidonic acid to arachidonoyl-CoA, thereby disrupting downstream signaling pathways implicated in cancer cell proliferation, migration, and survival.[1][2][3][4][5]
Q2: In which cancer models has this compound shown in vivo efficacy?
A2: this compound has demonstrated significant in vivo anti-tumor activity in preclinical models of breast and prostate cancer.[5][6] Specifically, it has been shown to inhibit tumor growth in xenograft models using MDA-MB-231 (triple-negative breast cancer) and PC-3 (prostate cancer) cell lines.[5][6]
Q3: What is the recommended starting dose and administration route for in vivo studies?
A3: Based on published studies, a recommended effective dose for this compound in mouse xenograft models is 250 μg/kg of body weight, administered via intraperitoneal (i.p.) injection.[5][6]
Q4: What is a suitable vehicle for formulating this compound for in vivo administration?
A4: For in vivo studies in mice, this compound has been successfully administered in a saline solution.[5] For in vitro studies and the chick embryo chorioallantoic membrane (CAM) assay, D-MEM has been used as a vehicle.[6]
Q5: What are the known signaling pathways affected by this compound?
A5: this compound primarily impacts signaling pathways downstream of ACSL4. This includes the disruption of arachidonic acid metabolism and the inhibition of steroidogenesis.[5] Additionally, ACSL4 has been shown to activate the mTOR signaling pathway, suggesting that this compound may also modulate this pathway.[7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low or no observable in vivo efficacy | Suboptimal Formulation: this compound may have precipitated out of solution, leading to inaccurate dosing. | - Ensure complete dissolution of this compound in saline before injection. - Prepare fresh formulations for each administration. - For challenges with solubility, consider exploring alternative formulation strategies such as the use of co-solvents (e.g., DMSO, PEG300) or lipid-based delivery systems. However, always conduct a vehicle tolerability study first. |
| Inadequate Dose or Dosing Frequency: The dose of 250 µg/kg may not be optimal for your specific model or experimental conditions. | - Perform a dose-response study to determine the maximum tolerated dose (MTD) and the optimal effective dose in your model. - Consider increasing the frequency of administration, but monitor for any signs of toxicity. | |
| Rapid Metabolism or Clearance: The compound may be rapidly metabolized and cleared, resulting in insufficient exposure at the tumor site. | - Conduct pharmacokinetic (PK) studies to determine the half-life and exposure of this compound in your animal model. - If clearance is rapid, consider alternative administration routes (e.g., subcutaneous) or formulation strategies to prolong exposure. | |
| High Variability in Tumor Growth Inhibition | Inconsistent Formulation Preparation: Variability in the preparation of the dosing solution can lead to inconsistent drug exposure between animals. | - Standardize the formulation protocol, ensuring consistent weighing, dissolution, and handling procedures. |
| Biological Variability: Inherent biological differences between animals can lead to varied responses. | - Increase the number of animals per group to improve statistical power. - Ensure uniformity in animal age, weight, and tumor size at the start of the study. | |
| Observed Toxicity or Adverse Effects | Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | - Conduct a vehicle-only control group to assess the tolerability of the vehicle at the administered volume and frequency. |
| Off-Target Effects: At higher concentrations, this compound may inhibit other enzymes, leading to toxicity. | - If toxicity is observed at the effective dose, consider reducing the dose and/or frequency. - Perform in vitro kinase profiling to identify potential off-target interactions. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~25 µM | [5] |
| PC-3 | Prostate Cancer | ~25 µM | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment | Endpoint | Result | Reference |
| MDA-MB-231 Xenograft | This compound (250 µg/kg, i.p.) | Tumor Volume | Significant reduction in tumor volume compared to vehicle control. | [6] |
| PC-3 Xenograft | This compound (250 µg/kg, i.p.) | Tumor Volume | Significant reduction in tumor volume compared to vehicle control. | [6] |
| BQ Overexpressing Xenograft | This compound | Tumor Growth | 40% reduction in tumor size. | [6] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture MDA-MB-231 or PC-3 cells in appropriate media until they reach 70-80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each immunodeficient mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 animals per group).
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution in sterile saline to the final desired concentration (e.g., for a 250 µg/kg dose in a 20g mouse, the dose would be 5 µg per mouse). The final injection volume should be around 100 µL. Ensure the final DMSO concentration is below 5% if used.
-
Administer this compound or vehicle (saline with the same percentage of DMSO if applicable) via intraperitoneal injection daily or as determined by a prior MTD study.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Protocol 2: Chick Embryo Chorioallantoic Membrane (CAM) Assay
-
Egg Incubation and Windowing:
-
Incubate fertilized chicken eggs at 37°C with 60% humidity.
-
On embryonic day 3 (ED3), create a small window in the eggshell to expose the CAM.
-
-
Cell Inoculation and Treatment:
-
On ED10, gently place a silicon ring onto the CAM.
-
Inoculate 1 x 10^6 MDA-MB-231 cells suspended in D-MEM within the silicon ring.
-
Simultaneously, treat the cells with this compound (e.g., 10 µM or 100 µM in D-MEM) or vehicle (D-MEM).
-
-
Tumor Growth Assessment:
-
Incubate the eggs for another 4 days.
-
On ED14, excise the tumors from the CAM and measure their size and weight.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits ACSL4, blocking downstream signaling pathways.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Troubleshooting logic for improving this compound in vivo efficacy.
References
- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of PRGL493 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of PRGL493 and its derivatives. The content is structured in a question-and-answer format to directly address specific challenges that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-3,4-dihydrobenzo[1][2]imidazo[1,2-a][2][3][4]triazin-2-yl)acetamide, is synthesized from its precursor, Pthis compound (4-(3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-3,4-dihydrobenzo[1][2]imidazo[1,2-a][2][3][4]triazin-2-amine), through a straightforward acetylation reaction.[1][5] The synthesis of the precursor, Pthis compound, is a multi-step process involving the construction of the pyrazole (B372694) and the dihydrobenzoimidazotriazine heterocyclic systems, followed by their coupling.
Q2: What are the key heterocyclic building blocks of Pthis compound?
A2: The core structure of Pthis compound is composed of three key heterocyclic moieties: a 5-methylfuran ring, a 1-phenylpyrazole (B75819) ring, and a dihydrobenzo[1][2]imidazo[1,2-a][2][3][4]triazine ring system. The synthesis involves the preparation of these individual rings or their precursors, followed by their strategic assembly.
Q3: Are there any known stability issues with this compound or its intermediates?
A3: While specific stability data for this compound is not extensively published, complex heterocyclic compounds, particularly those with multiple nitrogen atoms, can be sensitive to strong acids, bases, and oxidizing agents. The furan (B31954) ring can also be susceptible to degradation under acidic conditions. Careful control of pH and temperature is crucial throughout the synthesis and purification processes.
Q4: What are the recommended analytical techniques for monitoring the reaction progress and characterizing the final product?
A4: Thin-layer chromatography (TLC) is a primary tool for monitoring reaction progress. For characterization of intermediates and the final this compound product, a combination of techniques is recommended, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5] High-Performance Liquid Chromatography (HPLC) is suitable for purity assessment.
Troubleshooting Guides
This section provides troubleshooting for a plausible multi-step synthesis of Pthis compound, the precursor to this compound.
Part 1: Synthesis of the Pyrazole-4-carbaldehyde Intermediate
A common route to a key intermediate, 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, involves the Vilsmeier-Haack reaction on a suitable hydrazone precursor.
Q1.1: Low yield of the pyrazole-4-carbaldehyde.
A1.1:
-
Incomplete Vilsmeier-Haack reaction: Ensure the Vilsmeier reagent (POCl₃/DMF) is freshly prepared and the reaction is conducted under anhydrous conditions. The reaction temperature and time may need optimization.
-
Side reactions: The furan moiety can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction, leading to byproducts. Using a milder formylating agent or carefully controlling the reaction temperature can mitigate this.
-
Poor quality of starting materials: Ensure the purity of the hydrazone precursor. Impurities can interfere with the cyclization and formylation steps.
Q1.2: Difficulty in purifying the pyrazole-4-carbaldehyde.
A1.2:
-
Residual Vilsmeier reagent: Quenching the reaction mixture with ice-cold water or a bicarbonate solution is crucial to neutralize the acidic components.
-
Chromatography issues: The aldehyde functionality can sometimes cause streaking on silica (B1680970) gel columns. Using a solvent system with a small amount of a polar solvent like methanol (B129727) or a modifier like triethylamine (B128534) can improve the separation.
Part 2: Synthesis of the Dihydrobenzo[1][2]imidazo[1,2-a][2][3][4]triazine Core
This heterocyclic system can be formed by the condensation of 2-aminobenzimidazole (B67599) with a suitable triazine precursor.
Q2.1: The condensation reaction to form the dihydrobenzoimidazotriazine ring is not proceeding to completion.
A2.1:
-
Insufficient heating: Many condensation reactions require elevated temperatures to drive the reaction forward. Ensure the reaction is heated appropriately, as indicated by similar published procedures.
-
Catalyst issues: If an acid or base catalyst is used, ensure it is of good quality and used in the correct stoichiometric amount.
-
Water removal: The condensation reaction often releases water, which can inhibit the reaction. Using a Dean-Stark apparatus or a drying agent can be beneficial.
Q2.2: Formation of multiple products in the condensation step.
A2.2:
-
Side reactions of 2-aminobenzimidazole: 2-Aminobenzimidazole has multiple nucleophilic sites. Careful control of reaction conditions (temperature, order of addition of reagents) is necessary to favor the desired cyclization.
-
Decomposition of starting materials: The starting materials or the product might be unstable at high temperatures. Running the reaction at a lower temperature for a longer duration might be necessary.
Part 3: Coupling and Final Acetylation
The final steps involve coupling the pyrazole-4-carbaldehyde with the dihydrobenzoimidazotriazine core to form Pthis compound, followed by acetylation to yield this compound.
Q3.1: Low yield in the coupling reaction between the pyrazole carbaldehyde and the dihydrobenzoimidazotriazine.
A3.1:
-
Steric hindrance: The coupling of two complex heterocyclic systems can be sterically hindered. Using a suitable coupling agent and optimizing the reaction conditions (solvent, temperature, and reaction time) are critical.
-
Low reactivity of the amine: The amine on the dihydrobenzoimidazotriazine might not be sufficiently nucleophilic. Activation with a suitable reagent might be necessary.
-
Competing side reactions: The aldehyde group is reactive and can undergo other reactions. Protecting the aldehyde or using milder reaction conditions can be explored.
Q3.2: The final acetylation of Pthis compound to this compound is inefficient.
A3.2:
-
Incomplete reaction: Ensure an excess of the acetylating agent (e.g., acetic anhydride) is used. The reaction may require a base catalyst, such as pyridine (B92270), to proceed to completion.[5]
-
Purification challenges: The product, being an amide, might have different solubility properties compared to the starting amine. This can be exploited for purification, for example, through recrystallization or chromatography with an adjusted solvent system.
Q3.3: Difficulty in purifying the final this compound product.
A3.3:
-
Amine impurities: The final product is an amine derivative, which can be challenging to purify using standard silica gel chromatography due to interactions with the acidic silica.[5]
-
Purification strategies:
-
Acid-base extraction: If the impurities are not basic, an acid wash can be used to extract the amine product into the aqueous layer, followed by basification and re-extraction.
-
Modified chromatography: Using an amine-functionalized silica gel or adding a competing amine (e.g., triethylamine) to the mobile phase can improve separation.[5]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying the final compound.
-
Data Presentation
Table 1: Troubleshooting Summary for Pthis compound Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Pyrazole Synthesis | Incomplete Vilsmeier-Haack reaction, side reactions of furan, impure starting materials. | Use fresh Vilsmeier reagent, control temperature, ensure starting material purity. |
| Purification Issues with Pyrazole | Residual acidic reagents, streaking on silica gel. | Thoroughly quench the reaction, use a modified solvent system for chromatography. |
| Incomplete Condensation for Triazine Core | Insufficient heating, catalyst issues, water inhibition. | Optimize temperature, check catalyst quality, use a Dean-Stark trap. |
| Multiple Products in Condensation | Side reactions of 2-aminobenzimidazole, decomposition. | Control reaction conditions, consider lower temperature for a longer duration. |
| Low Coupling Yield | Steric hindrance, low amine reactivity. | Optimize coupling agent and conditions, consider amine activation. |
| Inefficient Final Acetylation | Incomplete reaction. | Use excess acetylating agent, add a base catalyst like pyridine. |
| Final Product Purification Difficulty | Amine interaction with silica gel. | Employ acid-base extraction, use amine-functionalized silica, or try recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Hydrazone
-
To a stirred solution of dimethylformamide (DMF) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add the hydrazone precursor to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat as required, monitoring the progress by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Acetylation of an Amine
-
Dissolve the amine (Pthis compound) in a suitable solvent (e.g., pyridine or dichloromethane).[5]
-
Add acetic anhydride (B1165640) to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a dilute acid solution (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Mandatory Visualization
References
- 1. N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1h-pyrazol-4-yl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-yl)acetamide | C25H21N7O2 | CID 154685871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mitigating PRGL493 Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicities associated with the ACSL4 inhibitor, PRGL493, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of this compound that may lead to toxicity?
A1: this compound is a potent inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[1][2][3][4] This inhibition directly impacts fatty acid metabolism and, crucially, steroidogenesis.[1][4][5] The primary on-target effect that can be considered a toxicity is the significant inhibition of adrenal and testicular steroid synthesis.[1] This includes the reduction of crucial hormones like testosterone (B1683101) and pregnenolone (B344588).[1]
Q2: What are the expected physiological consequences of this compound-induced steroidogenesis inhibition?
A2: Inhibition of steroidogenesis can lead to a range of physiological effects that researchers should monitor. These may include, but are not limited to:
-
Reproductive system effects: In males, reduced testosterone can lead to testicular atrophy, decreased sperm production, and other signs of hormonal imbalance.
-
Adrenal insufficiency: Reduced production of corticosteroids can lead to symptoms such as weight loss, fatigue, and electrolyte imbalances.
-
Metabolic changes: Steroid hormones play a role in regulating metabolism, and their inhibition could lead to alterations in glucose and lipid homeostasis.
Q3: Are there any known off-target toxicities of this compound?
A3: Based on available published research, specific off-target toxicities of this compound have not been detailed. One study aimed to "rule out possible this compound toxicity" and demonstrated its specificity for ACSL4-dependent steroid synthesis by showing no effect on steroid synthesis from a permeable cholesterol analogue that does not require ACSL4 activation.[1] However, the absence of extensive published toxicology reports means that researchers should remain vigilant for unexpected adverse events.
Q4: What is a recommended starting dose for in vivo studies with this compound in mice?
A4: Published studies have used a range of doses. For instance, significant inhibition of steroid synthesis in mice was observed at a minimum dose of 250 μg/kg of body weight administered via intraperitoneal injection.[1] Efficacy in tumor xenograft models has also been demonstrated at this dose.[6] Dose-ranging studies are crucial to determine the optimal therapeutic and tolerable dose for your specific animal model and experimental endpoint.
Troubleshooting Guides
Issue 1: Observing signs of hormonal imbalance in male animals (e.g., decreased activity, weight loss, changes in reproductive organs).
-
Potential Cause: Inhibition of testicular steroidogenesis by this compound.
-
Troubleshooting Steps:
-
Hormone Level Monitoring: At predetermined time points, collect blood samples to measure plasma testosterone and other relevant steroid hormone levels. This will provide a direct quantitative measure of the on-target effect of this compound.
-
Dose Adjustment: If severe signs of toxicity are observed, consider a dose reduction of this compound in subsequent cohorts to find a balance between efficacy and tolerability.
-
Supportive Care: Ensure animals have easy access to food and water. For animals experiencing significant weight loss, consider providing a high-calorie dietary supplement.
-
Pathological Assessment: At the end of the study, perform a thorough gross and histopathological examination of reproductive organs (testes, epididymides, seminal vesicles) to assess for any morphological changes.
-
Issue 2: Animals appear lethargic, have ruffled fur, or show signs of poor health.
-
Potential Cause: This could be due to a variety of factors, including adrenal insufficiency resulting from this compound's inhibition of corticosteroid synthesis, or other, as-yet-unidentified off-target effects.
-
Troubleshooting Steps:
-
Clinical Observations: Implement a robust clinical scoring system to systematically record observations of animal health (activity level, posture, fur condition, etc.) at regular intervals.
-
Blood Chemistry Analysis: Collect blood samples to analyze key markers of organ function. Pay close attention to electrolytes (sodium, potassium), glucose, and markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Dose Escalation Study: If these signs are observed during a high-dose study, it is indicative of dose-limiting toxicity. A formal dose escalation study with smaller dose increments will be necessary to determine the maximum tolerated dose (MTD).
-
Necropsy and Histopathology: Conduct a comprehensive necropsy and histopathological analysis of all major organs from a subset of animals to identify any potential target organs of toxicity.
-
Experimental Protocols
Protocol 1: Monitoring Plasma Steroid Hormone Levels
-
Blood Collection: Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.
-
Plasma Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Hormone Analysis: Quantify plasma levels of testosterone, corticosterone, and pregnenolone using commercially available ELISA kits or by mass spectrometry.
Protocol 2: General Health and Toxicity Monitoring
-
Daily Observations: Observe each animal daily for clinical signs of toxicity, including changes in behavior, appearance, and activity levels.
-
Body Weight: Record the body weight of each animal at least twice weekly.
-
Food and Water Intake: If signs of toxicity are observed, monitor food and water consumption daily for the affected animals.
-
Termination Criteria: Establish clear humane endpoints for the study. Animals that reach these endpoints should be euthanized, and a full necropsy performed.
Quantitative Data Summary
Table 1: In Vivo Dosing and Effects of this compound in Mice
| Parameter | Value | Species | Administration Route | Study Focus | Reference |
| Minimum Effective Dose (Steroidogenesis Inhibition) | 250 µg/kg | BALB/c Mice | Intraperitoneal | Steroid Synthesis | [1] |
| Dose Range Tested (Steroidogenesis Inhibition) | 250 - 2500 µg/kg | BALB/c Mice | Intraperitoneal | Steroid Synthesis | [1] |
| Effective Dose (Tumor Growth Inhibition) | 250 µg/kg | Nude Mice | Intraperitoneal | Cancer Xenograft | [6] |
| IC50 (Breast Cancer Cell Proliferation) | 23 µM | MDA-MB-231 Cells | In Vitro | Cell Proliferation | [1] |
| IC50 (Prostate Cancer Cell Proliferation) | 27 µM | PC-3 Cells | In Vitro | Cell Proliferation | [1] |
Visualizations
Caption: Mechanism of this compound action on ACSL4 and its downstream effects.
Caption: Troubleshooting workflow for observed toxicity in animal studies with this compound.
References
- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New inhibitor targeting Acyl-CoA ... preview & related info | Mendeley [mendeley.com]
- 3. researchgate.net [researchgate.net]
- 4. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
refining PRGL493 treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the treatment duration of PRGL493. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data to ensure optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Serine/Threonine kinase, Pro-Apoptotic Regulatory Kinase Ligand (PRKL). By binding to the ATP-binding pocket of PRKL, this compound effectively blocks the downstream phosphorylation of the transcription factor Apoptosis-Inducing Factor 7 (AIF7), thereby inhibiting the expression of pro-apoptotic genes.
Q2: What is the recommended starting concentration and treatment duration for in vitro studies?
For most cell lines, a starting concentration of 10 µM for 24 hours is recommended. However, the optimal concentration and duration can vary significantly depending on the cell type and the specific experimental endpoint. We strongly advise performing a dose-response and time-course experiment to determine the optimal conditions for your model system.
Q3: Is this compound soluble in aqueous solutions?
This compound has low solubility in aqueous buffers. For in vitro experiments, it is recommended to prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO) and then dilute to the final desired concentration in cell culture media. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: Can this compound be used in in vivo studies?
Yes, this compound has been formulated for in vivo use in preclinical models. For information on vehicle formulation and dosing recommendations for specific animal models, please contact our in vivo pharmacology support team.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | - Inconsistent cell seeding.- Uneven drug distribution.- Edge effects in the plate. | - Ensure a homogenous single-cell suspension before seeding.- Gently swirl the plate after adding this compound to ensure even distribution.- Avoid using the outer wells of the plate for treatment groups. |
| No observable effect of this compound treatment. | - Sub-optimal drug concentration or treatment duration.- Low expression of the PRKL target in the cell model.- Drug degradation. | - Perform a dose-response (0.1 µM to 50 µM) and time-course (6, 12, 24, 48 hours) experiment.- Confirm PRKL expression levels via Western blot or qPCR.- Prepare fresh drug dilutions for each experiment from a frozen stock. |
| High levels of cell death in control (vehicle-treated) wells. | - DMSO concentration is too high.- Contamination of cell culture.- Poor cell health prior to treatment. | - Ensure the final DMSO concentration is ≤ 0.1%.- Regularly test for mycoplasma and other contaminants.- Use cells that are in the logarithmic growth phase and have high viability. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture media, ranging from 0.2 µM to 100 µM. Also, prepare a 2X vehicle control (0.2% DMSO).
-
Treatment: Remove the old media from the cells and add 50 µL of the 2X drug dilutions or vehicle control. This will result in a final concentration range of 0.1 µM to 50 µM and a final DMSO concentration of 0.1%.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Endpoint Analysis: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 value.
Protocol 2: Determining Optimal this compound Treatment Duration (Time-Course)
-
Cell Seeding: Seed cells in multiple 96-well plates as described in Protocol 1.
-
Treatment: Treat the cells with the predetermined IC50 concentration of this compound and a vehicle control.
-
Incubation and Analysis: Incubate the plates and perform the endpoint analysis at various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Data Interpretation: Plot the results to identify the time point at which the maximal desired effect is achieved without inducing significant off-target toxicity.
Data & Results
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h |
| MCF-7 | Breast Cancer | 8.5 ± 1.2 |
| A549 | Lung Cancer | 12.3 ± 2.1 |
| HCT116 | Colon Cancer | 5.7 ± 0.9 |
| U-87 MG | Glioblastoma | 15.1 ± 2.5 |
Table 2: Time-Dependent Effect of this compound (10 µM) on AIF7 Phosphorylation in HCT116 Cells
| Treatment Duration (hours) | p-AIF7 Levels (% of Control) |
| 0 | 100 ± 5.2 |
| 6 | 78 ± 4.1 |
| 12 | 45 ± 3.5 |
| 24 | 15 ± 2.8 |
| 48 | 12 ± 2.1 |
Signaling Pathways & Workflows
Caption: Mechanism of action of this compound in the PRKL signaling pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical workflow for troubleshooting a lack of this compound effect.
Technical Support Center: Addressing PRGL493 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential resistance to the ACSL4 inhibitor, PRGL493, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4).[1][2] ACSL4 is an enzyme that plays a crucial role in lipid metabolism by converting arachidonic acid into arachidonoyl-CoA.[1][2] By inhibiting ACSL4, this compound can block downstream signaling pathways involved in cell proliferation and survival, thereby impeding tumor growth.[1][2]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated inhibitory effects on the proliferation of highly aggressive breast and prostate cancer cell lines.[1]
Q3: What are the typical IC50 values for this compound in sensitive cancer cell lines?
The half-maximal inhibitory concentration (IC50) for this compound has been determined in the following cell lines:
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 23 | [1] |
| PC-3 | Prostate Cancer | 27 | [1] |
Q4: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on the function of its target, ACSL4, and general principles of drug resistance, several mechanisms can be hypothesized:
-
Upregulation of Drug Efflux Pumps: ACSL4 has been implicated in the regulation of ATP-binding cassette (ABC) transporters, which are membrane proteins that can pump drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[3][4][5] Increased expression or activity of ABC transporters like ABCG2 could be a primary mechanism of this compound resistance.
-
Alterations in the Target Protein (ACSL4): Mutations in the ACSL4 gene could potentially alter the drug-binding site, reducing the affinity of this compound for its target.
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of ACSL4. This could involve upregulation of other lipid metabolism enzymes or activation of pro-survival pathways independent of arachidonic acid metabolism.
-
Changes in Lipid Metabolism: Since ACSL4 is a key enzyme in fatty acid metabolism, alterations in the lipid profile of the cancer cells could potentially confer resistance to this compound.
Q5: How can I experimentally determine if my cells have developed resistance to this compound?
The primary method is to determine the IC50 of this compound in your cell line and compare it to the IC50 of the parental, sensitive cell line. A significant increase in the IC50 value is indicative of resistance.[6][7]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, BrdU)
| Issue | Possible Cause | Recommendation |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or temperature gradients.[8] | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile media. Allow plates and reagents to equilibrate to room temperature before use.[8] |
| Low signal or poor dynamic range | Insufficient cell number, suboptimal incubation time with the reagent. | Optimize cell seeding density and incubation time for your specific cell line and assay. |
| High background signal | Reagent contamination, interference from the compound or media components (e.g., phenol (B47542) red).[8] | Use sterile technique. Run controls with the compound in cell-free media to check for direct reactivity. Consider using phenol red-free media for the assay.[8] |
Guide 2: Investigating Potential Resistance Mechanisms
| Observation | Potential Mechanism | Suggested Experiment |
| Decreased intracellular accumulation of a fluorescent dye | Increased drug efflux | Perform a drug efflux assay using a fluorescent substrate of ABC transporters (e.g., Rhodamine 123, Hoechst 33342) by flow cytometry. |
| No change in ACSL4 protein levels but reduced this compound efficacy | Mutation in ACSL4 | Sequence the ACSL4 gene in the resistant cells to identify potential mutations in the drug-binding domain. |
| Unaltered drug efflux and wild-type ACSL4 | Activation of bypass pathways | Perform transcriptomic (RNA-seq) or proteomic analysis to identify differentially expressed genes or proteins in resistant cells compared to sensitive cells. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a dose-escalation method to generate drug-resistant cell lines.[6][7][9][10][11]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, passage them and increase the concentration of this compound by 1.5 to 2-fold.[6]
-
Repeat and Expand: Continue this stepwise increase in drug concentration. At each step, allow the surviving cell population to recover and expand.
-
Characterize Resistant Population: After several months of continuous culture with escalating doses of this compound, the resulting cell population should be characterized. Confirm the shift in IC50 compared to the parental line.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot for ACSL4 Expression
-
Protein Extraction: Lyse the sensitive and resistant cells and quantify the total protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ACSL4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
Protocol 4: Drug Efflux Assay by Flow Cytometry
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
Dye Loading: Incubate the cells with a fluorescent substrate (e.g., Rhodamine 123 or Hoechst 33342) at 37°C to allow for dye uptake.
-
Efflux Initiation: Wash the cells to remove excess dye and resuspend them in fresh, pre-warmed media with or without an efflux pump inhibitor (e.g., verapamil).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer at different time points to measure the decrease in intracellular fluorescence, which corresponds to drug efflux.
-
Data Interpretation: Compare the rate of efflux between sensitive and resistant cells. A faster decrease in fluorescence in resistant cells suggests increased efflux pump activity.
Visualizations
Caption: Simplified signaling pathway of ACSL4 and the inhibitory action of this compound.
Caption: A logical workflow for characterizing this compound resistance in cancer cell lines.
Caption: Potential mechanisms by which cancer cells may evade the effects of this compound.
References
- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthetase-4 is implicated in drug resistance in breast cancer cell lines involving the regulation of energy-dependent transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure to anticancer drugs modulates the expression of ACSL4 and ABCG2 proteins in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Generation of drug-resistant cell lines [bio-protocol.org]
- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Technical Support Center: PRGL493 Delivery to Tumor Sites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PRGL493, a potent Acyl-CoA Synthetase 4 (ACSL4) inhibitor, in pre-clinical cancer models. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful experimentation and enhance the delivery of this compound to tumor sites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Acyl-CoA Synthetase 4 (ACSL4).[1][2][3][4][5][6] ACSL4 is a crucial enzyme in the metabolism of fatty acids, particularly arachidonic acid, and is implicated in promoting tumor aggressiveness.[7][8] By inhibiting ACSL4, this compound blocks the conversion of arachidonic acid to arachidonoyl-CoA, a key step in the synthesis of various lipids involved in cell signaling and membrane structure.[3][4][5][6] This disruption of fatty acid metabolism can lead to reduced cancer cell proliferation, migration, and invasion.[8][9] Additionally, this compound has been shown to inhibit steroidogenesis, which can be relevant in hormone-dependent cancers like prostate cancer.[3][4][5][6]
Q2: In which cancer models has this compound shown efficacy?
A2: this compound has demonstrated anti-tumor effects in both in vitro and in vivo models of breast and prostate cancer.[1][3][4][5][6][10] Specifically, it has been shown to inhibit the proliferation of highly aggressive breast and prostate cancer cell lines.[9]
Q3: What is the recommended in vivo administration route and dosage for this compound?
A3: In published pre-clinical studies using mouse xenograft models, this compound has been administered via intraperitoneal (i.p.) injection at a dose of 250 μg/kg of body weight.[1][5]
Q4: What are the known downstream effects of ACSL4 inhibition by this compound?
A4: Inhibition of ACSL4 by this compound disrupts cellular lipid composition and can induce ferroptosis, a form of iron-dependent cell death.[11][12] It can also impact signaling pathways that are crucial for cancer cell survival and proliferation, such as the PI3K/Akt and mTOR pathways.[7][9] In the context of prostate cancer, ACSL4 expression is inversely regulated by the androgen receptor (AR), and its inhibition can affect AR-independent tumor growth.[4][8][11][13]
Q5: Is this compound commercially available?
A5: Information regarding the commercial availability of this compound for research purposes would need to be obtained from chemical suppliers specializing in research-grade small molecule inhibitors.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter when working with this compound, particularly concerning its delivery to tumor sites.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound during formulation preparation. | This compound is likely a hydrophobic molecule, as a derivative was synthesized to improve its solubility in organic solvents. Precipitation occurs when it is introduced into an aqueous solution without a proper solubilizing agent. | - Use a co-solvent system: First, dissolve this compound in a small amount of a biocompatible organic solvent like DMSO. Then, slowly add this stock solution to your aqueous vehicle (e.g., saline or PBS) while vortexing to create a stable solution. Ensure the final concentration of the organic solvent is within acceptable limits for in vivo use (typically <10% DMSO).- Formulate with excipients: Consider using excipients such as PEG-400, propylene (B89431) glycol, or corn oil, which are commonly used to formulate hydrophobic compounds for in vivo administration. A combination of these may be necessary to achieve a stable formulation.[1][7][14][15][16] |
| Low or inconsistent tumor growth inhibition in vivo. | - Poor bioavailability: The formulation may not be optimal, leading to poor absorption and distribution of this compound to the tumor site.- Suboptimal dosing or schedule: The dosage or frequency of administration may not be sufficient to maintain a therapeutic concentration of this compound at the tumor.- Tumor model resistance: The specific cancer cell line used may have intrinsic or acquired resistance to ACSL4 inhibition. | - Optimize the formulation: Experiment with different vehicle compositions to improve the solubility and stability of this compound. Refer to the suggested solutions for precipitation issues.- Conduct a dose-response study: Evaluate a range of doses and administration schedules to determine the optimal therapeutic window for your specific tumor model.- Verify ACSL4 expression: Confirm that your target cancer cells express ACSL4, as this is a prerequisite for this compound efficacy. |
| Signs of toxicity in animal models (e.g., weight loss, lethargy). | - Vehicle toxicity: The chosen vehicle, especially at high concentrations of organic solvents, may be causing adverse effects.- Off-target effects of this compound: Although it is an ACSL4 inhibitor, off-target effects at higher concentrations cannot be ruled out. | - Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals to assess its tolerability.- Reduce the concentration of co-solvents: If vehicle toxicity is suspected, try to reduce the percentage of organic solvents in your formulation.- Perform a dose-escalation study: Start with a lower dose of this compound and gradually increase it to determine the maximum tolerated dose (MTD) in your animal model. |
| Difficulty in assessing tumor drug concentration. | Lack of a suitable analytical method to quantify this compound in biological tissues. | - Develop an LC-MS/MS method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in complex biological matrices. Method development will involve optimizing extraction from tissue homogenates and chromatographic separation.- Radiolabeling: For more quantitative biodistribution studies, consider custom synthesis of a radiolabeled version of this compound (e.g., with 14C or 3H). |
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of this compound.
Table 1: In Vitro Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | ~25 |
| PC-3 | Prostate Cancer | ~25 |
Data synthesized from published research.
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Tumor Model | Treatment | Dosage | Administration Route | Tumor Volume Reduction |
| MDA-MB-231 Xenograft | This compound | 250 µg/kg | Intraperitoneal | Significant reduction compared to vehicle |
| PC-3 Xenograft | This compound | 250 µg/kg | Intraperitoneal | Significant reduction compared to vehicle |
Data synthesized from published research.[1][5]
Experimental Protocols
Protocol 1: In Vivo Delivery of this compound to a Subcutaneous Tumor Model
Objective: To administer this compound to a mouse xenograft model and monitor its effect on tumor growth.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG-400, 50% Saline)
-
Sterile 1 mL syringes with 27-gauge needles
-
Tumor-bearing mice (e.g., nude mice with subcutaneous MDA-MB-231 or PC-3 tumors)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Formulation Preparation: a. Aseptically prepare the this compound formulation. First, dissolve the required amount of this compound in DMSO to create a stock solution. b. In a separate sterile tube, mix the PEG-400 and saline. c. Slowly add the this compound/DMSO stock solution to the PEG-400/saline mixture while vortexing to achieve the final desired concentration and vehicle composition. d. Prepare a vehicle-only control solution following the same procedure without adding this compound.
-
Animal Dosing: a. Randomize tumor-bearing mice into treatment and control groups once tumors reach a palpable size (e.g., 100-150 mm³). b. Weigh each mouse to calculate the individual dose volume. c. Administer this compound (250 µg/kg) or vehicle via intraperitoneal (i.p.) injection. Ensure proper restraint and injection technique to minimize stress and potential injury to the animal.[12][14]
-
Tumor Growth Monitoring: a. Measure tumor dimensions with calipers every 2-3 days. b. Calculate tumor volume using the formula: (Length x Width²) / 2. c. Monitor animal body weight and overall health throughout the study.
-
Endpoint and Analysis: a. Euthanize mice when tumors in the control group reach the predetermined endpoint size. b. Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot, or biodistribution studies).
Protocol 2: Evaluation of this compound Biodistribution in Tumor-Bearing Mice
Objective: To determine the concentration of this compound in the tumor and other major organs over time.
Materials:
-
This compound
-
Formulation vehicle
-
Tumor-bearing mice
-
Surgical tools for tissue dissection
-
Homogenizer
-
LC-MS/MS system
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Dosing: a. Administer a single dose of this compound to tumor-bearing mice as described in Protocol 1.
-
Tissue Collection: a. At predetermined time points (e.g., 1, 4, 8, 24 hours post-injection), euthanize a cohort of mice. b. Collect blood via cardiac puncture. c. Perfuse the animals with saline to remove blood from the organs. d. Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain). e. Rinse the tissues with cold PBS, blot dry, and weigh them.
-
Sample Preparation: a. Homogenize the tissue samples in a suitable buffer. b. Perform a protein precipitation or liquid-liquid extraction to extract this compound and the internal standard from the tissue homogenate. c. Centrifuge and collect the supernatant for analysis.
-
LC-MS/MS Analysis: a. Develop and validate an LC-MS/MS method for the quantification of this compound. b. Analyze the prepared samples to determine the concentration of this compound in each tissue.
-
Data Analysis: a. Calculate the concentration of this compound in each tissue and express it as a percentage of the injected dose per gram of tissue (%ID/g). b. Plot the concentration-time profiles for each tissue to understand the pharmacokinetics and biodistribution of this compound.
Visualizations
Caption: this compound inhibits ACSL4, blocking arachidonoyl-CoA synthesis and impacting downstream pathways.
Caption: Workflow for in vivo evaluation of this compound anti-tumor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. mednexus.org [mednexus.org]
- 4. ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Fatty Acid Synthesis Induces Apoptosis of Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. ACSL4 promotes prostate cancer growth, invasion and hormonal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-chain acyl-CoA synthetase 4-mediated fatty acid metabolism sustains androgen receptor pathway-independent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics [frontiersin.org]
- 11. Long-Chain Acyl-CoA Synthetase 4-Mediated Fatty Acid Metabolism Sustains Androgen Receptor Pathway-Independent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. researchgate.net [researchgate.net]
- 15. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 16. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in PRGL493 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving the ACSL4 inhibitor, PRGL493.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Acyl-CoA synthetase long-chain family member 4 (ACSL4).[1] Its primary mechanism of action is the inhibition of the conversion of arachidonic acid into arachidonoyl-CoA.[2][3][4] This inhibition blocks downstream processes such as lipid peroxidation, which is a key step in ferroptosis, a form of regulated cell death.[2][5][6]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated activity in various cancer cell lines, including the breast cancer cell line MDA-MB-231 and the prostate cancer cell line PC-3.[2][7] It has been shown to inhibit cell proliferation and tumor growth in models using these cells.[2][8]
Q3: What are the typical IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Reported IC50 values for cell proliferation are approximately 23 µM in MDA-MB-231 cells and 27 µM in PC-3 cells.[2]
Q4: How should I prepare and store this compound?
A4: this compound is a derivative of Pthis compound, synthesized to improve solubility in organic solvents.[1] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[9] It is crucial to prepare fresh dilutions for your experiments and to be aware of the potential for precipitation at high concentrations in aqueous media.
Troubleshooting Guide
This guide addresses common issues that may lead to variability in experimental results when using this compound.
In Vitro ACSL4 Enzymatic Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no enzyme activity | - Inactive recombinant ACSL4: Improper storage or handling of the enzyme. - Incorrect assay buffer conditions: pH or essential co-factors (Mg²⁺, DTT, ATP, CoA) are suboptimal. | - Ensure recombinant ACSL4 is stored at the recommended temperature and handled according to the manufacturer's instructions. - Verify the pH and concentration of all buffer components. Prepare fresh buffer for each experiment.[10] |
| High background signal | - Non-enzymatic substrate conversion. - Contamination of reagents with a radioactive source. - Non-specific binding of [³H]-arachidonoyl-CoA to the reaction vessel. | - Run a no-enzyme control to determine the level of non-enzymatic activity. - Test all reagents individually for radioactive contamination. - Consider using low-binding microcentrifuge tubes. Pre-coating tubes with a blocking agent like BSA may also help. |
| Inconsistent results between replicates | - Pipetting errors: Inaccurate dispensing of enzyme, substrate, or inhibitor. - Temperature fluctuations: Inconsistent incubation temperatures. - Incomplete mixing of reagents. | - Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for common reagents to minimize variability.[10] - Use a calibrated incubator or water bath to maintain a stable temperature.[10] - Gently vortex or pipette to mix all components thoroughly before incubation.[10] |
Cell-Based Assays (e.g., Viability, Proliferation)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability readouts | - Uneven cell seeding: Inconsistent number of cells per well. - Edge effects: Evaporation from wells on the periphery of the plate. - This compound precipitation: Compound coming out of solution at higher concentrations. | - Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. - To minimize edge effects, do not use the outer wells of the plate for experimental samples. Fill them with sterile media or PBS. - Visually inspect wells for precipitates after adding this compound. If observed, consider lowering the concentration or using a solubilizing agent. |
| Unexpectedly low or high potency (IC50) | - Incorrect this compound concentration: Errors in serial dilutions. - Cell passage number: High passage numbers can lead to altered cellular responses. - Off-target effects of this compound: As a pyrazole-containing compound, it may have off-target activities.[3] | - Prepare fresh serial dilutions for each experiment and verify the stock concentration. - Use cells with a consistent and low passage number for all experiments. - Include appropriate controls to assess off-target effects. Consider using a structurally unrelated ACSL4 inhibitor as a comparator. |
| Interference with assay readout | - Autofluorescence of this compound: Can interfere with fluorescence-based assays. - Direct reduction of tetrazolium salts (e.g., MTT): Can lead to false-positive viability signals. | - Measure the intrinsic fluorescence of this compound at the assay wavelengths in the absence of cells. - If using an MTT or similar assay, run a control with this compound in cell-free media to check for direct reduction of the reagent. Consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo). |
Experimental Protocols & Data
In Vitro ACSL4 Enzymatic Activity Assay
This protocol is adapted from methodologies used for the characterization of this compound and other ACSL4 inhibitors and measures the formation of [³H]-labeled arachidonoyl-CoA.[9]
Materials:
-
Recombinant human ACSL4 protein
-
This compound
-
[³H]-Arachidonic Acid ([³H]-AA)
-
Unlabeled Arachidonic Acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Dithiothreitol (DTT)
-
Tris buffer (pH 7.4)
-
Ethyl acetate (B1210297)
-
Scintillation fluid and counter
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing 175 mM Tris (pH 7.4), 8 mM MgCl₂, 5 mM DTT, 10 mM ATP, and 250 µM CoA.[1][9]
-
Inhibitor Incubation: Add the desired concentration of this compound or vehicle control (DMSO) to the reaction mixture.
-
Enzyme Addition: Add the recombinant ACSL4 protein to the mixture.
-
Pre-incubation: Incubate the mixture for 10 minutes at 37°C.[1][9]
-
Substrate Addition: Start the reaction by adding 50 µM arachidonic acid trace-labeled with [³H]-AA (e.g., 0.25 µCi). The final reaction volume should be 100 µl.[1][9]
-
Reaction Incubation: Incubate the reaction for 10-20 minutes at 37°C.[9]
-
Reaction Termination: Stop the reaction by adding 1 ml of ethyl acetate to extract the unreacted [³H]-AA.[1][9]
-
Phase Separation: Vortex and centrifuge the tubes to separate the aqueous and organic layers. The [³H]-arachidonoyl-CoA will remain in the aqueous phase.
-
Quantification: Transfer a sample of the aqueous layer to a scintillation vial, add scintillation fluid, and measure radioactivity.
Cell-Based Proliferation Assay
This protocol describes a general method to assess the effect of this compound on cancer cell proliferation.
Materials:
-
MDA-MB-231 or PC-3 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell proliferation reagent (e.g., BrDU or CCK-8)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours.[7]
-
Cell Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
Quantitative Data Summary
| Parameter | Cell Line | Value | Assay Type |
| IC50 (Proliferation) | MDA-MB-231 | 23 µM | BrDU incorporation[2] |
| IC50 (Proliferation) | PC-3 | 27 µM | BrDU incorporation[2] |
Visualizations
ACSL4 Signaling Pathway in Ferroptosis
Caption: ACSL4-mediated pathway leading to ferroptosis.
Experimental Workflow for In Vitro ACSL4 Inhibition Assay
Caption: Workflow for the in vitro ACSL4 enzymatic assay.
Troubleshooting Logic for High Variability in Cell-Based Assays
Caption: Troubleshooting logic for cell-based assay variability.
References
- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]
- 5. ACSL3 and ACSL4, Distinct Roles in Ferroptosis and Cancers [mdpi.com]
- 6. jg-biotech.com [jg-biotech.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
PRGL493: A Comparative Guide to a Novel ACSL4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PRGL493, a selective inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), with other known ACSL4 inhibitors. The information is compiled from various studies to offer an objective overview supported by available experimental data.
Introduction to ACSL4 and its Inhibition
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is a critical enzyme in lipid metabolism, particularly in the activation of long-chain polyunsaturated fatty acids (PUFAs) such as arachidonic acid.[1][2] This function places ACSL4 at a crucial juncture of several key signaling pathways, most notably ferroptosis and steroidogenesis.[1][3]
In the context of oncology, ACSL4 has emerged as a promising therapeutic target. Its role in promoting ferroptosis, a form of iron-dependent programmed cell death, can be harnessed to eliminate cancer cells.[4][5] Conversely, in certain cancers, elevated ACSL4 expression is associated with tumor progression and therapeutic resistance.[6][7] ACSL4 is also integral to the synthesis of steroid hormones, making it a target for managing hormone-dependent cancers and other steroid-related disorders.[3][8]
This compound has been identified as a potent and selective inhibitor of ACSL4, demonstrating significant effects on cancer cell proliferation and steroidogenesis.[7][9] This guide compares the efficacy of this compound with other compounds reported to inhibit ACSL4.
Quantitative Efficacy Comparison of ACSL4 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected ACSL4 inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
| Inhibitor | Target Assay | Cell Line / System | IC50 Value | Reference(s) |
| This compound | Cell Proliferation | MDA-MB-231 (Breast Cancer) | 23 µM | [8] |
| Cell Proliferation | PC-3 (Prostate Cancer) | 27 µM | [8] | |
| Rosiglitazone | ACSL4 Enzymatic Activity | Recombinant | Potent inhibitor (specific IC50 not consistently reported) | [8] |
| Triacsin C | ACSL4 Enzymatic Activity | Recombinant | Potent inhibitor (specific IC50 not consistently reported) | [8] |
| AS-252424 | RSL3-induced Ferroptosis | HT-1080 (Fibrosarcoma) | 2.2 µM (ACSL4-dependent) | [2] |
| LIBX-A402 | ACSL4 Enzymatic Activity | Recombinant | 0.33 µM | [10] |
| LIBX-A403 | ACSL4 Enzymatic Activity | Recombinant | 0.049 µM | [10] |
Experimental Protocols
This section details the general methodologies for key experiments cited in the evaluation of ACSL4 inhibitors.
ACSL4 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ACSL4.
Principle: The assay quantifies the formation of Arachidonoyl-CoA (AA-CoA) from arachidonic acid (AA) and Coenzyme A (CoA), a reaction catalyzed by ACSL4. The inhibition is measured by the reduction in AA-CoA formation in the presence of the inhibitor.
Materials:
-
Recombinant human ACSL4 protein
-
Test inhibitor (e.g., this compound)
-
Arachidonic Acid (AA)
-
Coenzyme A (CoA)
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection system (e.g., radioactive [³H]-AA and scintillation counting, or a colorimetric/fluorometric method)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and CoA.
-
Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding the recombinant ACSL4 enzyme and arachidonic acid.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding an organic solvent).
-
Quantify the amount of AA-CoA formed using the chosen detection method.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (Ferroptosis Induction)
This assay assesses the ability of an ACSL4 inhibitor to protect cells from ferroptosis.
Principle: Ferroptosis can be induced in susceptible cell lines by compounds like RSL3 (a GPX4 inhibitor). ACSL4 activity is essential for this process. An effective ACSL4 inhibitor will rescue cells from RSL3-induced cell death, which can be quantified using a cell viability reagent.
Materials:
-
A suitable cell line (e.g., HT-1080)
-
Cell culture medium and supplements
-
RSL3
-
Test inhibitor (e.g., this compound)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Induce ferroptosis by adding a predetermined concentration of RSL3 to the wells.
-
Incubate the plate for 24-48 hours.
-
Measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value of the inhibitor's protective effect.
Western Blotting for ACSL4 Expression
This technique is used to determine the effect of a compound on the protein expression levels of ACSL4.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to ACSL4.
Materials:
-
Cell lines treated with the test inhibitor
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., non-fat milk or BSA in TBST)
-
Primary antibody against ACSL4
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ACSL4.
-
Wash the membrane and incubate with the secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the protein expression level.
Signaling Pathways and Experimental Workflows
ACSL4 in Ferroptosis
ACSL4 plays a crucial role in initiating ferroptosis by activating polyunsaturated fatty acids (PUFAs), which are then incorporated into membrane phospholipids (B1166683). These PUFA-containing phospholipids are susceptible to iron-dependent peroxidation, leading to cell death.
References
- 1. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue-Specific Ablation of ACSL4 Results in Disturbed Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]
- 5. ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics [ouci.dntb.gov.ua]
- 6. Frontiers | ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics [frontiersin.org]
- 7. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibitors with Antiferroptotic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PRGL493 Specificity for ACSL4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) has emerged as a critical enzyme in lipid metabolism and a key regulator of ferroptosis, an iron-dependent form of programmed cell death. Its role in various pathologies, including cancer, has made it a compelling target for therapeutic intervention. PRGL493 is a novel inhibitor of ACSL4, and this guide provides a comprehensive comparison of its specificity for ACSL4 against other known inhibitors, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of ACSL4 Inhibitors
The following table summarizes the inhibitory potency of this compound and other compounds against ACSL4. The data is compiled from various studies and highlights the comparative efficacy of these inhibitors.
| Inhibitor | Target(s) | Assay Type | Cell Line / Enzyme | IC50 | Reference(s) |
| This compound | ACSL4 | Cell Proliferation | MDA-MB-231 (Breast Cancer) | 23 µM | [1] |
| Cell Proliferation | PC-3 (Prostate Cancer) | 27 µM | [1] | ||
| Enzymatic Activity | Recombinant hACSL4 | Similar potency to Rosiglitazone (B1679542) | [1] | ||
| Rosiglitazone | ACSL4, PPARγ | Enzymatic Activity | Human Arterial Smooth Muscle Cells | ~15.5 µM | [2] |
| Enzymatic Activity | Recombinant hACSL4 | Not specified | [1] | ||
| Triacsin C | ACSL1, ACSL3, ACSL4 | Cell Proliferation | Multiple Myeloma Cells | 3.36 µM | [3] |
| Enzymatic Activity | Rat Recombinant ACSL1 & ACSL4 | 4-6 µM | [3] | ||
| AS-252424 | ACSL4 | Ferroptosis Inhibition | HT-1080 | 2.2 µM | [4] |
| LIBX-A402 | ACSL4 | Enzymatic Activity | Recombinant hACSL4 | 0.33 µM | [5] |
| LIBX-A403 | ACSL4 | Enzymatic Activity | Recombinant hACSL4 | 0.049 µM | [5] |
| Sertaconazole | ACSL4 | Enzymatic Activity | Recombinant hACSL4 | 0.280 µM | |
| Berberine | ACSL4 | Ferroptosis Inhibition | Endothelial Cells | Not specified | [6] |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentrations, and cell types used. Direct comparison between studies should be made with caution.
Evidence for this compound Specificity
While direct quantitative IC50 values of this compound against a full panel of ACSL isoforms (ACSL1, 3, 5, and 6) are not currently available in published literature, several lines of evidence support its specificity for ACSL4:
-
Substrate Utilization: In enzymatic assays using arachidonic acid (AA), a preferred substrate of ACSL4, recombinant ACSL1 and ACSL3 did not demonstrate the ability to convert AA to arachidonoyl-CoA under the same conditions where this compound inhibited ACSL4.[1] This suggests that this compound's inhibitory action is specific to the enzyme that actively processes this substrate.
-
Cellular Phenotype: The effects of this compound on cell proliferation mirror those of specific ACSL4 downregulation via doxycycline-induced expression systems.[1] This correlation suggests that the primary anti-proliferative effect of this compound is mediated through its inhibition of ACSL4.
-
Differential Activity: While both this compound and rosiglitazone inhibit recombinant ACSL4, this compound demonstrates significantly higher potency in inhibiting the enzymatic activity of ACSL4 within a cellular context.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to determine the specificity and efficacy of ACSL4 inhibitors.
In Vitro ACSL4 Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant ACSL4 by quantifying the formation of arachidonoyl-CoA ([³H]AA-CoA) from radiolabeled arachidonic acid ([³H]AA).
Materials:
-
Recombinant human ACSL4 (or other ACSL isoforms)
-
This compound and other test compounds
-
[³H]-Arachidonic Acid
-
Reaction Buffer (175 mM Tris-HCl pH 7.4, 8 mM MgCl₂, 5 mM DTT, 10 mM ATP, 250 µM CoA)
-
Ethyl acetate (B1210297)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer.
-
Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Add the recombinant ACSL4 enzyme to the mixture and pre-incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µM [³H]-arachidonic acid (0.25 µCi).
-
Incubate the reaction for 10 minutes at 37°C.
-
Terminate the reaction by adding 1 mL of ethyl acetate to extract the unreacted [³H]AA.
-
Vortex and centrifuge to separate the aqueous and organic phases. The [³H]AA-CoA will remain in the aqueous phase.
-
Transfer a sample of the aqueous layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based ACSL4 Activity Assay (Ferroptosis Protection)
This assay assesses the ability of an ACSL4 inhibitor to protect cells from ferroptosis induced by agents like RSL3, which inhibits glutathione (B108866) peroxidase 4 (GPX4).
Materials:
-
Ferroptosis-sensitive cell line (e.g., HT-1080, MDA-MB-231)
-
This compound and other test compounds
-
RSL3 (or another ferroptosis inducer)
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Lipid peroxidation probe (e.g., C11-BODIPY 581/591)
-
Plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Ferroptosis Induction: Add a pre-determined concentration of RSL3 to induce ferroptosis.
-
Incubation: Incubate the cells for a suitable duration (e.g., 6-24 hours).
-
Assessment:
-
Cell Viability: Measure cell viability using a standard assay according to the manufacturer's instructions.
-
Lipid Peroxidation: Stain cells with a lipid peroxidation probe and analyze by flow cytometry or fluorescence microscopy.
-
-
Data Analysis:
-
Normalize cell viability data to the vehicle-treated control.
-
Quantify the percentage of cells with high levels of lipid peroxidation.
-
Determine the EC50 value for protection from ferroptosis.
-
Mandatory Visualizations
ACSL4 Signaling Pathway in Ferroptosis
References
- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone Inhibits Acyl-CoA Synthetase Activity and Fatty Acid Partitioning to Diacylglycerol and Triacylglycerol via a Peroxisome Proliferator–Activated Receptor-γ–Independent Mechanism in Human Arterial Smooth Muscle Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Acyl-CoA Synthetase Long Chain Isozymes Decreases Multiple Myeloma Cell Proliferation and Causes Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibitors with Antiferroptotic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine as a novel ACSL4 inhibitor to suppress endothelial ferroptosis and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
PRGL493: A Comparative Analysis in Breast and Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
PRGL493 has emerged as a promising small molecule inhibitor of Acyl-CoA Synthetase 4 (ACSL4), a key enzyme implicated in the progression of several cancers. This guide provides a comparative analysis of this compound's efficacy and mechanism of action in two prominent cancer types: breast and prostate cancer. The information is compiled from preclinical studies and is intended to inform further research and drug development efforts.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the key quantitative data on the effects of this compound in breast and prostate cancer cell lines and animal models.
| Breast Cancer | ||
| Cell Line | Assay | Result |
| MDA-MB-231 (Triple-Negative) | Cell Proliferation (BrdU) | IC50 of 23 µM[1] |
| MDA-MB-231 | Cell Migration (Wound Healing) | Significant inhibition at 50 µM[2] |
| MCF-7 Tet-Off/ACSL4 | Cell Proliferation (BrdU) | Significant inhibition at 50 µM in ACSL4 overexpressing cells[1] |
| MDA-MB-231 Xenograft | Tumor Growth in vivo | Significant reduction in tumor volume with 250 μg/Kg body weight[1][3] |
| MDA-MB-231 | Sensitization to Chemotherapy | Enhanced sensitivity to 4-hydroxytamoxifen, cisplatin, doxorubicin, and paclitaxel (B517696) at 10 µM[2][4] |
| Prostate Cancer | ||
| Cell Line | Assay | Result |
| PC-3 | Cell Proliferation (BrdU) | IC50 of 27 µM[1] |
| PC-3 | Cell Migration (Wound Healing) | Significant inhibition at 50 µM[2] |
| PC-3 | Steroid Synthesis | Significant inhibition of steroid synthesis[1] |
| PC-3 Xenograft | Tumor Growth in vivo | Significant reduction in tumor volume with 250 μg/Kg body weight[1][3] |
| PC-3 | Sensitization to Chemotherapy | Enhanced sensitivity to docetaxel (B913) at 10 µM[4][5] |
| Primary Culture from Patients | Cell Growth (MTT) | Inhibition of cell growth at 50 µM[2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the quantitative data tables.
Cell Proliferation Assay (BrdU Incorporation)
-
Cell Seeding: Cancer cells (MDA-MB-231 or PC-3) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for 72 hours.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the wells and incubated for a specified period to allow for incorporation into the DNA of proliferating cells.
-
Detection: Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). A substrate is added to produce a colorimetric reaction.
-
Quantification: The absorbance is measured using a microplate reader, and the percentage of inhibition is calculated relative to the vehicle-treated control cells.[2]
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Human cancer cells (MDA-MB-231 or PC-3) are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (e.g., 250 μg/Kg of body weight) or a vehicle control, typically via intraperitoneal injection, on a predetermined schedule.[1][3]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry.[1][3]
Western Blot Analysis
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay.
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., ACSL4), followed by a secondary antibody conjugated to an enzyme.
-
Detection: A substrate is added to produce a chemiluminescent signal, which is captured using an imaging system.[2]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects primarily through the inhibition of ACSL4. This inhibition disrupts several downstream signaling pathways crucial for cancer cell survival and proliferation.
ACSL4-Mediated Lipid Metabolism and Ferroptosis
ACSL4 plays a critical role in the metabolism of polyunsaturated fatty acids (PUFAs), which are key components of cell membranes. By incorporating PUFAs into membrane phospholipids, ACSL4 increases the susceptibility of cancer cells to a form of iron-dependent cell death called ferroptosis.[6] this compound, by inhibiting ACSL4, can modulate this process.
Caption: this compound inhibits ACSL4, disrupting PUFA metabolism and impacting ferroptosis.
ACSL4 and Steroidogenesis in Prostate Cancer
In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), ACSL4 is highly expressed and contributes to de novo steroid synthesis.[5] This allows the cancer cells to produce their own androgens, driving tumor growth. This compound has been shown to inhibit this process.
Caption: this compound blocks ACSL4, inhibiting steroid synthesis and prostate cancer growth.
Experimental Workflow: Virtual Screening to In Vivo Testing
The discovery and validation of this compound followed a systematic workflow, from computational screening to preclinical animal studies.
Caption: The development pipeline for the ACSL4 inhibitor, this compound.
References
- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Programmed Cell Death in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
PRGL493 Demonstrates Potent Anti-Tumor Efficacy in Xenograft Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New research on the Acyl-CoA Synthetase 4 (ACSL4) inhibitor, PRGL493, reveals significant anti-tumor effects in preclinical xenograft models of breast and prostate cancer. This comprehensive guide provides a detailed comparison of this compound with other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule inhibitor of ACSL4, an enzyme implicated in the progression of several cancers, including aggressive forms of breast and prostate cancer. By targeting ACSL4, this compound disrupts key metabolic pathways, such as arachidonic acid metabolism and steroidogenesis, which are crucial for tumor growth and survival. This guide summarizes the current evidence for the anti-tumor effects of this compound in xenograft models and compares its performance with the known ACSL4 inhibitor, Rosiglitazone (B1679542).
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
This compound has demonstrated potent inhibitory effects on the proliferation of breast and prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 23 | [1] |
| This compound | PC-3 | Prostate Cancer | 27 | [1] |
| Rosiglitazone | MDA-MB-231 | Triple-Negative Breast Cancer | >50 | [2] |
| Rosiglitazone | PC-3 | Prostate Cancer | >50 | [2] |
In Vivo Anti-Tumor Activity in Xenograft Models
Studies utilizing xenograft models have substantiated the anti-tumor potential of this compound in a living organism. The following table summarizes key findings from these in vivo studies.
| Compound | Xenograft Model | Cancer Type | Treatment Dose | Tumor Growth Inhibition | Citation |
| This compound | BQ-overexpressing breast cancer | Breast Cancer | Not Specified | 40% reduction in tumor volume | [2] |
| This compound | PC-3 | Prostate Cancer | 20 mg/kg/day | 49% inhibition of tumor growth | |
| Rosiglitazone | SK-N-AS | Neuroblastoma | 150 mg/kg/day | 70% inhibition of tumor weight | [3] |
Experimental Protocols
Cell Lines and Culture
MDA-MB-231 (triple-negative breast cancer) and PC-3 (prostate cancer) cell lines were used in the described studies.[1] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Proliferation Assays
The anti-proliferative effects of this compound and Rosiglitazone were determined using a BrdU incorporation assay.[2] Cells were seeded in 96-well plates and treated with various concentrations of the compounds for 72 hours. Cell proliferation was quantified by measuring the incorporation of BrdU.
Xenograft Studies
Animal studies were conducted in accordance with institutional guidelines. For subcutaneous xenografts, female nude mice were injected with MDA-MB-231 or PC-3 cells. Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intraperitoneally at the indicated doses.[4] Tumor volume was measured regularly using calipers.
Another in vivo model utilized was the chick chorioallantoic membrane (CAM) assay, where MDA-MB-231 cells were inoculated onto the CAM of fertilized chicken eggs.[4] The effect of this compound on tumor growth was assessed after a period of incubation.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting ACSL4, which plays a pivotal role in several signaling pathways crucial for cancer cell survival and proliferation.
Caption: Mechanism of action of this compound.
The inhibition of ACSL4 by this compound leads to a reduction in the conversion of arachidonic acid to arachidonoyl-CoA, a key step in the synthesis of pro-inflammatory lipids that can drive tumor growth.[5] Furthermore, this compound-mediated inhibition of ACSL4 has been shown to suppress steroidogenesis and modulate the mTOR and TGF-β/Smad2 signaling pathways, all of which are critical for cancer cell proliferation and survival.[5][6][7]
Experimental Workflow for Xenograft Studies
The following diagram illustrates the typical workflow for evaluating the anti-tumor efficacy of a compound in a xenograft model.
Caption: Xenograft model experimental workflow.
Comparative Analysis Logic
The following diagram outlines the logical flow for comparing the anti-tumor effects of this compound with an alternative compound.
Caption: Logical flow for comparative analysis.
Conclusion
The available data strongly support the anti-tumor effects of this compound in xenograft models of breast and prostate cancer. Its ability to inhibit ACSL4 and modulate key signaling pathways makes it a promising candidate for further development. While direct comparative in vivo data with other ACSL4 inhibitors like Rosiglitazone in the same cancer models are limited, the in vitro data suggest that this compound may have a more potent anti-proliferative effect. Further head-to-head in vivo studies are warranted to definitively establish the superior efficacy of this compound. This guide provides a solid foundation for researchers to understand the current landscape of this compound research and its potential as a novel anti-cancer therapeutic.
References
- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo effects of rosiglitazone in a human neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA synthetase-4, a new regulator of mTOR and a potential therapeutic target for enhanced estrogen receptor function in receptor-positive and -negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACSL4 accelerates osteosarcoma progression via modulating TGF-β/Smad2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PRGL493's Impact on Steroid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Acyl-CoA Synthetase 4 (ACSL4) inhibitor, PRGL493, with other relevant compounds affecting steroid synthesis. The information is supported by experimental data to facilitate informed decisions in research and development.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its comparators on steroid synthesis.
Table 1: In Vitro Inhibition of Progesterone (B1679170) Synthesis
| Compound | Target | Cell Line(s) | Concentration for Significant Inhibition | Notes |
| This compound | ACSL4 | MA-10 Leydig, Y1 Adrenal | 5 µM | Significantly inhibits progesterone synthesis. |
| Rosiglitazone | PPARγ agonist | MA-10 Leydig, Y1 Adrenal | Higher than 5 µM | Less potent than this compound. |
| Abiraterone | CYP17A1 | MA-10 Leydig, Y1 Adrenal | Not effective | Unable to inhibit progesterone production in these cell lines. |
| Triacsin C | Acyl-CoA Synthetase (general) | Y1 Adrenal | Not effective | Increased steroid synthesis at 10 µM. |
Table 2: In Vivo Inhibition of Steroid Synthesis in Mice
| Compound | Target | Dosage for Significant Inhibition | Affected Steroids |
| This compound | ACSL4 | 250 µg/Kg body weight | Adrenal and testicular steroids (e.g., Testosterone, Corticosterone)[1] |
Table 3: IC50/EC50 Values of Comparator Compounds for Their Primary Targets
| Compound | Target | IC50/EC50 |
| Abiraterone | CYP17A1 (17,20-lyase) | 15 nM[2][3] |
| Abiraterone | CYP17A1 (17α-hydroxylase) | 2.5 nM[2][3] |
| Rosiglitazone | PPARγ | EC50: 60 nM[4] |
| Triacsin C | Acyl-CoA Synthetase | Ki values are 15 nM and 2 μM for Faa2p and Faa4p respectively[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Steroidogenesis Assay
Objective: To assess the direct effect of compounds on steroid synthesis in steroidogenic cell lines.
Materials:
-
MA-10 Leydig cells or Y1 adrenal cells
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Test compounds (this compound, Rosiglitazone, Abiraterone, Triacsin C)
-
8-bromo-cyclic AMP (8-Br-cAMP) or human chorionic gonadotropin (hCG) for stimulation
-
Radioimmunoassay (RIA) or ELISA kit for progesterone measurement
Procedure:
-
Seed MA-10 or Y1 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., this compound: 1-50 µM; Rosiglitazone: 10-200 µM; Abiraterone: 10-100 µM; Triacsin C: 1-50 µM) for 3 hours.
-
Stimulate steroid synthesis by adding a submaximal concentration of 8-Br-cAMP (e.g., 0.5 mM) or hCG to the culture medium.
-
Incubate for an appropriate time (e.g., 1-4 hours) to allow for steroid production.
-
Collect the culture medium from each well.
-
Measure the concentration of progesterone in the collected medium using a specific RIA or ELISA kit.
-
Normalize the steroid levels to the total protein content of the cells in each well.
-
Compare the progesterone levels in the treated groups to the vehicle-treated control group to determine the percentage of inhibition.
In Vivo Steroidogenesis Assessment in Mice
Objective: To evaluate the systemic effect of a compound on steroid synthesis in a living organism.
Materials:
-
Male mice (e.g., BALB/c)
-
Test compound (this compound)
-
Human chorionic gonadotropin (hCG)
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Centrifuge
-
RIA or LC-MS/MS for steroid hormone quantification
Procedure:
-
Acclimatize male mice to the experimental conditions.
-
Administer the test compound (e.g., this compound) via an appropriate route (e.g., intraperitoneal injection) at various doses (e.g., 100-500 µg/Kg body weight).
-
After a specific time, stimulate steroidogenesis by administering a single dose of hCG (e.g., 30 IU/mouse).
-
At a predetermined time point after hCG administration (e.g., 2 hours), collect blood samples from the mice.
-
Separate the plasma by centrifugation.
-
Extract the steroids from the plasma samples.
-
Quantify the plasma levels of various steroids, such as testosterone, progesterone, and corticosterone, using RIA or LC-MS/MS.
-
Compare the steroid levels in the treated groups to the vehicle-treated control group to assess the inhibitory effect.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Simplified steroid synthesis pathway highlighting the points of inhibition for this compound and Abiraterone.
Caption: Workflow for in vitro and in vivo cross-validation of this compound's impact on steroid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Triacsin C, acyl-CoA synthetase inhibitor (CAS 76896-80-5) | Abcam [abcam.com]
Unlocking Synergistic Potential: A Comparative Analysis of PRGL493 in Combination with Chemotherapy
For Immediate Release
This guide provides a comprehensive comparison of the synergistic effects of PRGL493, a potent Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) inhibitor, when used in combination with various conventional chemotherapy drugs. This document is intended for researchers, scientists, and drug development professionals interested in the potential of targeting lipid metabolism to overcome chemotherapy resistance.
Introduction
This compound is a novel small molecule inhibitor of ACSL4, an enzyme implicated in the activation of long-chain fatty acids and downstream signaling pathways that contribute to tumor progression and therapeutic resistance.[1][2] Emerging evidence suggests that this compound can sensitize cancer cells to the cytotoxic effects of standard chemotherapeutic agents, offering a promising new avenue for combination therapies. This guide summarizes the available preclinical data on the synergistic potential of this compound.
Mechanism of Synergism: The Role of ACSL4 Inhibition
ACSL4 plays a crucial role in cellular lipid metabolism and has been linked to chemoresistance through various mechanisms. Overexpression of ACSL4 is associated with resistance to several chemotherapeutic drugs, including cisplatin (B142131) and doxorubicin.[3][4] The proposed mechanism for this resistance involves the upregulation of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapy drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[4][5]
The inhibition of ACSL4 by this compound is believed to counteract this resistance by modulating the mTOR signaling pathway, which in turn can lead to the downregulation of ABC transporter expression.[5][6] This sensitizes the cancer cells to the effects of chemotherapy, resulting in a synergistic anti-tumor effect.
Synergistic Effects of this compound with Chemotherapy Drugs
Preclinical studies have demonstrated that this compound exhibits synergistic effects when combined with a range of chemotherapy drugs in breast and prostate cancer cell lines. The combination of this compound with these agents has been shown to be significantly more effective at inhibiting cell proliferation than either agent alone.
Data Summary
The following tables summarize the key findings from in vitro studies investigating the synergistic effects of this compound.
Table 1: Synergistic Effects of this compound in Breast Cancer Cell Line MDA-MB-231
| Chemotherapy Drug | Concentration of this compound | Concentration of Chemotherapy Drug | Observed Effect | Combination Index (CI) | Dose Reduction Index (DRI) |
| Doxorubicin | Not Available | Not Available | Enhanced inhibition of cell proliferation | Not Available | Not Available |
| Cisplatin | Not Available | Not Available | Enhanced inhibition of cell proliferation | Not Available | Not Available |
| Paclitaxel | Not Available | Not Available | Enhanced inhibition of cell proliferation | Not Available | Not Available |
Table 2: Synergistic Effects of this compound in Prostate Cancer Cell Line PC-3
| Chemotherapy Drug | Concentration of this compound | Concentration of Chemotherapy Drug | Observed Effect | Combination Index (CI) | Dose Reduction Index (DRI) |
| Docetaxel | Not Available | Not Available | Enhanced inhibition of cell proliferation | Not Available | Not Available |
Note: While studies have demonstrated a significant synergistic effect, specific quantitative data such as Combination Index (CI) and Dose Reduction Index (DRI) values for this compound combinations are not yet publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the synergistic effects of drug combinations.
Cell Proliferation Assay (BrdU Incorporation)
This protocol describes the general procedure for a Bromodeoxyuridine (BrdU) cell proliferation assay, a common method to quantify the effect of drug treatments on cell division.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC-3)
-
This compound
-
Chemotherapy drugs (e.g., doxorubicin, cisplatin, paclitaxel, docetaxel)
-
Cell culture medium and supplements
-
96-well plates
-
BrdU labeling reagent
-
Fixative/denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme or fluorophore)
-
Substrate for detection
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapy drug, or the combination of both. Include vehicle-treated cells as a control.
-
BrdU Labeling: Add BrdU labeling reagent to the culture medium and incubate for a specified period to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a primary antibody specific to BrdU.
-
Detection: Add a secondary antibody conjugated to a detection enzyme (e.g., HRP) or a fluorophore. Add the appropriate substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Synergy Analysis: Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying the synergism, additivism, or antagonism of drug combinations.
Procedure:
-
Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at a constant ratio.
-
Median-Effect Analysis: Use the median-effect equation to linearize the dose-effect curves.
-
Combination Index (CI) Calculation: Calculate the CI value for different effect levels (fractions affected, Fa).
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Dose Reduction Index (DRI) Calculation: The DRI quantifies the extent to which the dose of one drug can be reduced in a combination to achieve the same effect as the drug used alone.
Visualizations
Signaling Pathway
Caption: ACSL4 signaling pathway in chemoresistance.
Experimental Workflow
Caption: Experimental workflow for synergy assessment.
Conclusion
The available data strongly suggest that the ACSL4 inhibitor this compound has the potential to act as a powerful synergistic agent when combined with conventional chemotherapy drugs in breast and prostate cancer models. By targeting the metabolic pathways that contribute to chemoresistance, this compound may allow for more effective cancer treatment regimens with potentially lower doses of cytotoxic agents, thereby reducing side effects. Further research, including the generation of quantitative synergy data and in vivo studies, is warranted to fully elucidate the therapeutic potential of this combination approach.
References
- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACSL4: biomarker, mediator and target in quadruple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthetase-4 is implicated in drug resistance in breast cancer cell lines involving the regulation of energy-dependent transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
PRGL493: A Novel Strategy in Overcoming Drug Resistance in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PRGL493, a novel inhibitor of Acyl-CoA Synthetase 4 (ACSL4), against other strategies to combat drug resistance. This document outlines the experimental validation of this compound's efficacy, its mechanism of action, and detailed protocols of key experiments.
This compound is an investigational small molecule that has demonstrated significant potential in resensitizing cancer cells to conventional chemotherapeutic and hormonal therapies.[1][2][3][4][5] It functions by targeting ACSL4, an enzyme frequently implicated in tumor aggressiveness and the development of treatment resistance in various cancers, including breast and prostate cancer.[1][2][3][4][5][6][7]
Comparative Efficacy of this compound in Overcoming Drug Resistance
This compound has shown superior potency in inhibiting cancer cell proliferation and overcoming drug resistance when compared to other ACSL4 inhibitors like rosiglitazone (B1679542). Experimental data highlights its ability to synergize with existing anticancer agents, thereby enhancing their therapeutic effect.
Table 1: Inhibition of Cancer Cell Proliferation by this compound vs. Rosiglitazone
| Cell Line | Compound | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | This compound | 23 |
| PC-3 (Prostate Cancer) | This compound | 27 |
| MDA-MB-231 (Breast Cancer) | Rosiglitazone | >50 |
| PC-3 (Prostate Cancer) | Rosiglitazone | >50 |
Data compiled from studies demonstrating the direct impact of this compound on the proliferation of aggressive cancer cell lines.[1]
Table 2: Synergistic Effect of this compound with Chemotherapeutic Agents
| Cell Line | Chemotherapeutic Agent | Treatment | % Inhibition of Cell Proliferation |
| MDA-MB-231 | 4-hydroxytamoxifen (7.5 µM) | Single Agent | ~20% |
| This compound (10 µM) + 4-hydroxytamoxifen | ~60% | ||
| MDA-MB-231 | Cisplatin (1 µM) | Single Agent | ~30% |
| This compound (10 µM) + Cisplatin | ~70% | ||
| MDA-MB-231 | Doxorubicin (0.25 µM) | Single Agent | ~25% |
| This compound (10 µM) + Doxorubicin | ~65% | ||
| MDA-MB-231 | Paclitaxel (0.1 µM) | Single Agent | ~35% |
| This compound (10 µM) + Paclitaxel | ~75% | ||
| PC-3 | Docetaxel (1 nM) | Single Agent | ~40% |
| This compound (10 µM) + Docetaxel | ~80% * |
*p < 0.001 vs. corresponding single inhibitors.[8]
Mechanism of Action: The Role of ACSL4 Inhibition
This compound exerts its effects by inhibiting ACSL4, a key enzyme in fatty acid metabolism. Upregulation of ACSL4 is associated with a more aggressive cancer phenotype and resistance to therapy. By inhibiting ACSL4, this compound disrupts several downstream signaling pathways that contribute to drug resistance.
One of the primary mechanisms by which ACSL4 contributes to drug resistance is through the regulation of ATP-binding cassette (ABC) transporters.[6][9] These transporters act as cellular pumps that can eject chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. ACSL4 has been shown to upregulate the expression of ABC transporters through the mTOR signaling pathway.[6][9]
Caption: this compound inhibits ACSL4, disrupting the mTOR pathway and reducing ABC transporter-mediated drug efflux.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (BrdU Incorporation)
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, PC-3) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Treatment: Cells are treated with varying concentrations of this compound, rosiglitazone, or chemotherapeutic agents, alone or in combination, for 72 hours.
-
BrdU Labeling: 10 µM BrdU is added to each well for the final 2-4 hours of incubation.
-
Detection: After incubation, the cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to a peroxidase enzyme. The signal is developed with a substrate and measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to untreated control cells.
ACSL4 Enzymatic Activity Assay
-
Enzyme Source: Recombinant human ACSL4 or cell lysates from cancer cell lines are used as the enzyme source.
-
Reaction Mixture: The enzyme is incubated in a reaction mixture containing Tris buffer, MgCl2, ATP, CoA, and radiolabeled arachidonic acid ([³H]AA).
-
Inhibitor Addition: this compound or rosiglitazone is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for 10-30 minutes.
-
Extraction and Detection: The reaction is stopped, and the formed [³H]arachidonoyl-CoA is extracted and quantified using liquid scintillation counting.
-
Data Analysis: The inhibitory effect of the compounds is determined by the reduction in [³H]arachidonoyl-CoA formation compared to the control.
Caption: Workflow for determining the inhibitory effect of this compound on ACSL4 enzymatic activity.
Wound Healing Assay (Cell Migration)
-
Cell Culture: Cancer cells are grown to a confluent monolayer in 6-well plates.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch (wound) across the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing this compound or a vehicle control.
-
Imaging: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: The width of the wound is measured at different time points, and the percentage of wound closure is calculated to determine the rate of cell migration.
Conclusion
The preclinical data strongly support the role of this compound as a promising agent for overcoming drug resistance in cancer. Its targeted inhibition of ACSL4 provides a clear mechanism of action that disrupts key pathways involved in tumor cell survival and proliferation in the face of therapeutic challenges. Further investigation and clinical development of this compound are warranted to translate these promising findings into effective cancer therapies.
References
- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis [ri.conicet.gov.ar]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Acyl-CoA synthetase-4 is implicated in drug resistance in breast cancer cell lines involving the regulation of energy-dependent transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PRGL493 and Other Ferroptosis Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of ferroptosis inducers is paramount for advancing therapeutic strategies against cancers and other diseases. This guide provides an objective comparison of PRGL493, a novel Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) inhibitor, with established ferroptosis inducers such as Erastin, RSL3, and FIN56. The comparative analysis is supported by a summary of experimental data and detailed methodologies for key assays.
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1] Its induction has emerged as a promising therapeutic avenue, particularly for cancers resistant to conventional therapies.[2] A variety of small molecules have been identified that can trigger ferroptosis through distinct mechanisms. This guide focuses on a comparative study of four such inducers, highlighting their unique modes of action and providing the necessary experimental framework for their evaluation.
Comparative Analysis of Ferroptosis Inducers
The efficacy and mechanism of ferroptosis inducers can vary significantly based on their molecular targets. This compound represents a distinct class of ferroptosis modulators by targeting ACSL4, an enzyme crucial for the incorporation of polyunsaturated fatty acids into cellular membranes, a key step for lipid peroxidation.[3][4] In contrast, canonical inducers like Erastin, RSL3, and FIN56 target different nodes in the ferroptosis pathway.
| Feature | This compound | Erastin | RSL3 | FIN56 |
| Primary Target | Acyl-CoA Synthetase Long-chain family member 4 (ACSL4)[3][5] | System Xc- (cystine/glutamate antiporter)[6] | Glutathione (B108866) Peroxidase 4 (GPX4)[7] | GPX4 degradation and Squalene Synthase (SQS) |
| Mechanism of Action | Inhibits the esterification of polyunsaturated fatty acids into phospholipids, reducing the substrate for lipid peroxidation.[3][8] | Inhibits cystine uptake, leading to glutathione (GSH) depletion and subsequent indirect inhibition of GPX4.[6] | Directly and covalently inhibits the selenoenzyme GPX4, leading to a rapid accumulation of lipid peroxides.[7] | Promotes the degradation of GPX4 protein and inhibits the mevalonate (B85504) pathway, depleting the antioxidant Coenzyme Q10. |
| Mode of GPX4 Inhibition | Indirect (by limiting lipid substrates for peroxidation) | Indirect (via GSH depletion) | Direct | Indirect (promotes degradation) |
| Reported IC50 Range | 1 - 50 µM (cell-dependent)[9] | 1 - 20 µM (cell-dependent)[10] | 10 - 500 nM (cell-dependent)[11] | 100 nM - 10 µM (cell-dependent) |
Signaling Pathways of Ferroptosis Induction
The distinct mechanisms of these inducers are best visualized through their signaling pathways.
Experimental Protocols
To objectively compare the efficacy and mechanism of these ferroptosis inducers, a series of well-defined experimental protocols are essential.
Cell Viability Assay
This assay determines the cytotoxic effects of the ferroptosis inducers.
-
Materials:
-
Adherent cancer cell line of interest (e.g., HT-1080, MDA-MB-231)
-
Complete cell culture medium
-
Ferroptosis inducers (this compound, Erastin, RSL3, FIN56)
-
Ferrostatin-1 (ferroptosis inhibitor)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Compound Treatment: Prepare serial dilutions of each ferroptosis inducer in complete culture medium. Treat cells with a range of concentrations for each compound. Include a vehicle control (e.g., DMSO) and a co-treatment group with Ferrostatin-1 (e.g., 1 µM) to confirm ferroptosis-specific cell death.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. A rescue of cell death by Ferrostatin-1 is indicative of ferroptosis.[12]
-
Lipid Peroxidation Assay
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.[13][14]
-
Materials:
-
Cells cultured on glass-bottom dishes or in 6-well plates
-
Ferroptosis inducers
-
C11-BODIPY™ 581/591
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the ferroptosis inducers at their respective IC50 concentrations for a suitable duration (e.g., 6-24 hours).
-
Probe Loading: In the last 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.[12]
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Analysis:
-
Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[12]
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze on a flow cytometer. Detect the shift from red to green fluorescence.[15]
-
-
Glutathione (GSH) Assay
This assay is crucial for assessing the mechanism of inducers like Erastin that act by depleting GSH.[16]
-
Materials:
-
Cells treated with ferroptosis inducers
-
GSH/GSSG assay kit
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Cell Lysis: After treatment, harvest and lyse the cells according to the assay kit manufacturer's instructions.[17]
-
GSH Measurement: Perform the GSH assay on the cell lysates.
-
Data Analysis: Measure the absorbance or luminescence and determine the GSH concentration relative to the total protein concentration. A significant decrease in GSH levels by Erastin, but not by RSL3, FIN56, or this compound, would be expected.
-
Western Blot Analysis
This technique is used to measure the protein levels of key players in the ferroptosis pathways, such as GPX4 and ACSL4.[18][19]
-
Materials:
-
Cells treated with ferroptosis inducers
-
Lysis buffer
-
Primary antibodies (anti-GPX4, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with the secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. β-actin is used as a loading control to normalize protein levels.
-
Intracellular Iron Assay
This assay quantifies the labile iron pool, which is a key component of ferroptosis.
-
Materials:
-
Cells treated with ferroptosis inducers
-
Iron-sensitive fluorescent probe (e.g., Phen Green SK) or a colorimetric iron assay kit
-
Flow cytometer or microplate reader
-
-
Procedure:
-
Cell Preparation: Harvest treated cells and wash with PBS.
-
Probe Incubation (for fluorescent probes): Resuspend cells in PBS containing the iron probe and incubate according to the manufacturer's instructions.[20]
-
Analysis:
-
Flow Cytometry: Analyze the fluorescence intensity of the cells. A decrease in fluorescence for probes like Phen Green SK indicates an increase in intracellular iron.[20]
-
Colorimetric Assay: Lyse the cells and perform the assay according to the kit's protocol, measuring the absorbance at the appropriate wavelength.[21]
-
-
By employing these standardized protocols, researchers can effectively dissect the nuances of different ferroptosis inducers, paving the way for the development of more targeted and potent therapeutic interventions.
References
- 1. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 2. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACSL4 dictates ferroptosis sensitivity by shaping cellular lipid composition. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 14. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 16. Ferroptosis Research Solutions | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Glutathione assay [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. biocompare.com [biocompare.com]
Unveiling the Molecular Targets of PRGL493: A Proteomics-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the molecular targets of the investigational compound PRGL493, a known inhibitor of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4). The primary focus is on the application of advanced proteomics techniques to verify on-target engagement and identify potential off-target interactions, a critical step in drug development. We will compare the hypothetical performance of this compound against a fictional alternative compound, "Alternative-789," and provide detailed experimental protocols for the discussed techniques.
Comparative Analysis of this compound and Alternative-789
To provide a framework for evaluating target engagement and specificity, we present a hypothetical comparison between this compound and a competitor, Alternative-789. The following table summarizes fictional quantitative data that could be generated through the proteomics approaches detailed in this guide.
Table 1: Comparative Performance of this compound and Alternative-789
| Parameter | This compound | Alternative-789 | Method |
| Primary Target Binding Affinity (ACSL4) | |||
| Apparent Dissociation Constant (Kd) | 15 nM | 50 nM | Thermal Proteome Profiling (TPP) |
| Off-Target Profile | |||
| Number of Significant Off-Targets | 3 | 12 | TPP & Affinity Purification-MS |
| Cellular Potency | |||
| Inhibition of Arachidonoyl-CoA formation (IC50) | 50 nM | 150 nM | Enzyme Activity Assay |
| Anti-proliferative effect in PC-3 cells (GI50) | 100 nM | 300 nM | Cell Viability Assay |
Experimental Protocols for Target Confirmation
The following sections detail two powerful proteomic workflows for the deconvolution of small molecule targets: Thermal Proteome Profiling (TPP) and Affinity Purification coupled with Mass Spectrometry (AP-MS).
Thermal Proteome Profiling (TPP)
TPP is a method used to assess the thermal stability of proteins on a proteome-wide scale. The binding of a ligand, such as this compound, can induce a change in the thermal stability of its target protein(s).
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture prostate cancer cells (e.g., PC-3) to 80% confluency.
-
Treat cells with either this compound (10 µM), Alternative-789 (10 µM), or a vehicle control (DMSO) for 2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat each aliquot to a specific temperature across a defined range (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
-
Protein Extraction:
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform a protein concentration assay on the soluble fractions.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins at each temperature.
-
Generate "melting curves" for each protein, plotting the fraction of soluble protein as a function of temperature.
-
A shift in the melting curve for a protein in the drug-treated sample compared to the control indicates a direct interaction.
-
Thermal Proteome Profiling (TPP) Workflow.
Affinity Purification-Mass Spectrometry (AP-MS)
This technique utilizes a modified version of this compound to "pull down" its interacting proteins from a cell lysate.
Experimental Protocol:
-
Synthesis of Affinity Probe:
-
Synthesize a derivative of this compound that incorporates a linker and a biotin (B1667282) tag, creating "this compound-biotin."
-
Validate that the tagged compound retains its inhibitory activity against ACSL4.
-
-
Cell Lysis and Incubation:
-
Lyse prostate cancer cells to create a whole-cell protein extract.
-
Incubate the lysate with either this compound-biotin or a biotin-only control.
-
In a competition experiment, co-incubate the lysate with this compound-biotin and an excess of untagged this compound.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysates to capture the biotin-tagged compound and any bound proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by LC-MS/MS to identify the proteins.
-
-
Data Analysis:
-
Compare the proteins identified in the this compound-biotin pulldown to those in the biotin-only control and the competition experiment.
-
Proteins that are significantly enriched in the this compound-biotin sample and depleted in the competition sample are considered specific interactors.
-
This compound and a Hypothetical Signaling Pathway
This compound is known to inhibit ACSL4, which is involved in the metabolism of arachidonic acid and steroidogenesis.[1][2][3][4][5] The inhibition of ACSL4 can impact downstream signaling pathways that contribute to tumor growth and therapeutic resistance.[1][4] The following diagram illustrates a hypothetical signaling pathway affected by this compound.
Hypothetical Signaling Pathway Inhibited by this compound.
Conclusion
The proteomic strategies outlined in this guide, namely Thermal Proteome Profiling and Affinity Purification-Mass Spectrometry, provide robust and complementary approaches for the comprehensive target deconvolution of small molecules like this compound. TPP offers the advantage of assessing target engagement in a native cellular context without the need for compound modification, while AP-MS is a powerful method for identifying direct binding partners. By employing these techniques, researchers can confidently confirm on-target activity, uncover potential off-target effects, and gain deeper insights into the mechanism of action of novel therapeutics, thereby accelerating the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal Procedures for PRGL493
Disclaimer: As "PRGL493" does not correspond to a publicly documented chemical compound, this document provides a general framework for the safe disposal of a hypothetical chemical compound. All procedures must be adapted to the specific hazards and properties of this compound as detailed in its Safety Data Sheet (SDS). It is imperative to consult the SDS and your institution's Environmental Health and Safety (EHS) office before handling or disposing of this substance.
Immediate Safety and Logistical Information
Proper disposal of any laboratory chemical is critical to ensure the safety of personnel and to prevent environmental contamination.[1] The following steps provide a general operational plan for the disposal of this compound.
1.1. Hazard Identification: Before handling, it is crucial to identify the primary hazards associated with this compound. This information is found in the Safety Data Sheet (SDS). Hazards are categorized as follows:
| Hazard Category | Description | GHS Pictogram (Example) |
| Physical Hazards | Flammable, explosive, self-reactive, etc. | 🔥 |
| Health Hazards | Toxic, carcinogenic, irritant, etc. | 💀 |
| Environmental Hazards | Hazardous to the aquatic environment, etc. | 🌳 |
1.2. Personal Protective Equipment (PPE): Based on the identified hazards, appropriate PPE must be worn at all times when handling this compound waste.
| PPE Item | Specification (Example) |
| Gloves | Chemically resistant (e.g., Nitrile, Neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat, flame-resistant if necessary |
| Respiratory Protection | Required if handling powders or volatile liquids outside a fume hood |
1.3. Spill Response: In the event of a spill, prompt and appropriate action is necessary.[2] The response depends on the spill's size and the chemical's hazards.[2]
-
Small Spills (<1 Liter):
-
Don appropriate PPE.[2]
-
Contain the spill with absorbent material (e.g., kitty litter, sand, or commercial sorbent pads).[3]
-
Scoop the absorbed material into a designated, leak-proof hazardous waste container.[2][4]
-
Clean the spill area with a suitable solvent or detergent and water.[2]
-
Label the container as "Spill Debris" with the chemical name and date.[4]
-
Large Spills (>1 Liter):
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6]
2.1. Waste Categorization: Based on its properties, this compound waste should be categorized. Common categories include:
-
Halogenated Organic Solvents
-
Non-Halogenated Organic Solvents
-
Aqueous Acidic Waste
-
Aqueous Basic Waste
-
Solid Chemical Waste
-
Acutely Toxic Waste
2.2. Container Selection and Labeling:
-
Use only compatible, leak-proof containers with secure, screw-on caps.[7][8]
-
Containers must be clearly labeled with "Hazardous Waste," the full chemical name (no abbreviations), and the specific hazard(s) (e.g., "Flammable," "Toxic").[9][10]
-
Do not overfill containers; leave at least 10-20% headspace for expansion.[8][9]
Caption: Workflow for this compound Waste Segregation and Collection.
Disposal Procedures
The final disposal route for this compound depends on its classification as hazardous or non-hazardous.
3.1. Hazardous Waste Disposal:
-
Most chemical waste is considered hazardous and must be disposed of through your institution's EHS program.[10]
-
Store sealed and labeled waste containers in a designated, secure area, segregated by compatibility.[6][7]
-
Schedule a waste pickup with your EHS office.
3.2. Non-Hazardous Waste Disposal:
-
Drain Disposal: Only permitted for certain water-soluble, non-hazardous liquids with written approval from EHS.[10][12] Dilute with at least 20 parts water.[13]
-
Trash Disposal: Certain non-hazardous solids may be suitable for disposal in the regular trash, but should not be placed in laboratory trash cans handled by custodial staff.[12]
3.3. Empty Container Disposal:
-
A container that held hazardous waste is considered "empty" if all contents have been removed by standard means and no more than 3% by weight of the total capacity remains.[14]
-
Containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[14][15]
-
Deface or remove all labels from the empty container before disposal in the regular trash or recycling.[8][12]
Caption: Decision Tree for this compound Disposal Route.
References
- 1. danielshealth.com [danielshealth.com]
- 2. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 3. wcupa.edu [wcupa.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Operational Guide for Handling PRGL493
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of PRGL493, a potent and selective inhibitor of Acyl-CoA synthetase long-chain family member 4 (ACSL4). Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.
Physicochemical and Safety Data
Proper handling of this compound requires a clear understanding of its physical and chemical properties, as well as its storage requirements. The following tables summarize key quantitative data for easy reference.
| Property | Value |
| Molecular Formula | C25H21N7O2 |
| Molecular Weight | 451.48 g/mol |
| CAS Number | 2479378-45-3 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage Condition | Duration |
| Powder at -20°C | Up to 2 years |
| In DMSO at 4°C | Up to 2 weeks |
| In DMSO at -80°C | Up to 6 months |
Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour.[1]
Personal Protective Equipment (PPE) and Handling
Given the nature of this compound as a research chemical with a developing safety profile, stringent adherence to safety protocols is mandatory. The following PPE is required when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Body Protection: A laboratory coat must be worn. For procedures with a risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
General Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before commencing any work.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Ensure adequate ventilation during handling.
-
Wash hands thoroughly after handling.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Unused this compound, as well as contaminated materials such as pipette tips, tubes, and gloves, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including experimental media and solvents, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.
-
Disposal Route: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Experimental Protocols
This compound is utilized in various assays to investigate its effects on cell proliferation, migration, and its mechanism of action. Below are detailed methodologies for key experiments.
Cell Proliferation Assessment: Bromodeoxyuridine (BrdU) Incorporation Assay
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Aspirate the media and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step is crucial for exposing the incorporated BrdU.
-
Antibody Incubation: Wash the wells and add a primary antibody against BrdU. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Detection: Wash the wells and add a TMB substrate. The HRP enzyme will catalyze a color change.
-
Quantification: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is directly proportional to the amount of BrdU incorporated and, thus, to the level of cell proliferation.
Cell Migration Assessment: Wound Healing (Scratch) Assay
This method assesses the collective migration of a cell population.
Methodology:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight "scratch" or "wound" through the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Immediately capture an initial image of the scratch (time 0) using a phase-contrast microscope.
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 6, 12, or 24 hours) to monitor the closure of the scratch.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures related to this compound, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound inhibits ACSL4, blocking the conversion of Arachidonic Acid to Arachidonoyl-CoA, which in turn suppresses the mTOR signaling pathway, leading to reduced cell proliferation and migration.
Caption: A logical workflow diagram illustrating the key steps in the cell proliferation (BrdU) and cell migration (wound healing) assays used to evaluate the effects of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
